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  • Product: 1-(4-methoxyphenyl)-4-nitro-1H-imidazole
  • CAS: 135307-49-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, a member of the nitroimidazole class of compounds. While direct e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, a member of the nitroimidazole class of compounds. While direct experimental data for this specific molecule is limited in the current body of scientific literature, this document synthesizes the well-established principles of nitroimidazole bioactivation and cytotoxicity with findings from closely related 4-nitroimidazole analogues. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the core bio-reductive activation, molecular targets, and cellular consequences. Furthermore, it outlines detailed experimental protocols for the in vitro evaluation of this compound's mechanism, providing a framework for future research.

Introduction to 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Nitroimidazoles are a significant class of synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties.[1] Their therapeutic efficacy is intrinsically linked to the presence of a nitro group on the imidazole ring, which is crucial for their mechanism of action.[2][3] The specific compound, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, features a 4-nitroimidazole core substituted with a methoxyphenyl group at the N-1 position. The positioning of the nitro group at the 4-position may confer distinct biological properties compared to the more extensively studied 5-nitroimidazoles.[4]

Chemical Structure and Properties

The chemical structure of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole consists of a five-membered imidazole ring with a nitro group at the C-4 position and a 4-methoxyphenyl substituent on one of the nitrogen atoms. The electron-withdrawing nature of the nitro group and the electronic properties of the methoxyphenyl substituent are key determinants of the molecule's redox potential and, consequently, its biological activity.

PropertyValue
Molecular FormulaC₁₀H₉N₃O₃
Molecular Weight219.20 g/mol
IUPAC Name1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Core Mechanism of Action: Bio-reductive Activation

The central paradigm of nitroimidazole action is its status as a prodrug that requires bio-reductive activation to exert its cytotoxic effects.[3][5] This process is particularly efficient in hypoxic environments, such as those found in anaerobic bacteria, protozoa, and the core of solid tumors.[6]

The Critical Role of the Nitro Group

The nitro group is the lynchpin of the molecule's activity. In its unreduced state, the compound is relatively inert. The mechanism is initiated by the enzymatic reduction of the nitro group.[2][7] This process is catalyzed by nitroreductases, a family of enzymes present in various microorganisms and also in mammalian cells, particularly under low oxygen conditions.[3][8]

Enzymatic Reduction and Formation of Reactive Intermediates

Nitroimidazoles passively diffuse into the target cell where they are activated by nitroreductases.[2] These enzymes transfer electrons to the nitro group, leading to the formation of a nitro radical anion.[1][9] In the presence of oxygen, this radical anion can be re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals. However, in anaerobic or hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. It is these reduced species that are believed to be the primary cytotoxic agents.[10]

Bio-reductive Activation Parent_Compound 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (Prodrug) Nitro_Radical Nitro Radical Anion Parent_Compound->Nitro_Radical Nitroreductase (Hypoxia) Reactive_Intermediates Nitroso and Hydroxylamine Intermediates (Cytotoxic) Nitro_Radical->Reactive_Intermediates Further Reduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage

Caption: Proposed bio-reductive activation pathway.

Molecular Targets and Cellular Consequences

The highly reactive intermediates generated from the reduction of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole are non-specific and can interact with various cellular macromolecules. However, DNA is considered a primary target.[1]

DNA Damage as a Primary Endpoint

The interaction of the reduced nitroimidazole intermediates with DNA leads to significant damage, disrupting its structure and function.[2][]

The electrophilic nature of the nitroso and hydroxylamine intermediates facilitates their covalent binding to DNA bases. This can lead to the formation of DNA adducts that distort the double helix. Furthermore, the generation of free radicals during the reduction process can cause single and double-strand breaks in the DNA backbone.[9][10]

Inhibition of Nucleic Acid Synthesis

The cumulative effect of DNA adduct formation and strand breaks is the inhibition of critical cellular processes such as DNA replication and transcription.[] This ultimately leads to cell cycle arrest and apoptosis or necrotic cell death.

Experimental Protocols for In Vitro Evaluation

To elucidate the specific in vitro mechanism of action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, a series of well-defined experiments are necessary.

Cell Culture and Hypoxia Induction
  • Objective: To cultivate relevant cell lines and induce a hypoxic environment to facilitate the bio-reductive activation of the compound.

  • Protocol:

    • Select appropriate cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) or microbial cultures.

    • Culture the cells in standard growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

    • To induce hypoxia, place the cultured cells in a hypoxic chamber with a gas mixture of 5% CO₂, 1% O₂, and balance N₂ for 12-24 hours prior to and during drug treatment.

Cytotoxicity Assays
  • Objective: To quantify the cytotoxic effects of the compound under both normoxic and hypoxic conditions.

  • Protocol (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole under both normoxic and hypoxic conditions for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

Cytotoxicity_Workflow Cell_Seeding Seed Cells in 96-well Plate Drug_Treatment Treat with Compound (Normoxic & Hypoxic) Cell_Seeding->Drug_Treatment MTT_Addition Add MTT Reagent Drug_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT-based cytotoxicity assay.

DNA Damage Assessment
  • Objective: To visualize and quantify the extent of DNA damage induced by the compound.

  • Protocol (Comet Assay):

    • Treat cells with the compound for a defined period.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be systematically organized for clear interpretation.

Tabulated Cytotoxicity Data

The IC50 values obtained from cytotoxicity assays should be presented in a tabular format to compare the compound's potency under different conditions and in various cell lines.

Cell LineConditionIC50 (µM)
HT-29Normoxia[Experimental Value]
HT-29Hypoxia[Experimental Value]
MCF-7Normoxia[Experimental Value]
MCF-7Hypoxia[Experimental Value]

Conclusion and Future Directions

Based on the established mechanism of action for nitroimidazoles, it is highly probable that 1-(4-methoxyphenyl)-4-nitro-1H-imidazole acts as a bio-reductive prodrug, exerting its cytotoxic effects through the generation of reactive intermediates that primarily target and damage DNA. The presence of the nitro group at the 4-position may influence its reduction potential and cytotoxic profile, warranting further investigation.

Future research should focus on direct experimental validation of this proposed mechanism. Key areas of investigation include:

  • The identification of the specific nitroreductases involved in the activation of the compound.

  • The characterization of the DNA adducts formed upon treatment.

  • In vivo studies to assess the compound's efficacy and safety in preclinical models of cancer or infectious diseases.

A thorough understanding of the in vitro mechanism of action is a critical step in the rational design and development of novel therapeutic agents based on the 4-nitroimidazole scaffold.

References

  • Stratford, I. J., Williamson, C., & Hardy, C. (1981). Cytotoxic Properties of a 4-nitroimidazole (NSC 38087): A Radiosensitizer of Hypoxic Cells in Vitro. British Journal of Cancer, 44(1), 109-116.
  • Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge.
  • Al-Tel, T. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Al-Tel, T. H., et al. (2023).
  • Miri, R., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 515-521.
  • Patterson, L. H. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(10), 4195-4214.
  • Al-Tel, T. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Ferreira, E. I., et al. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 107(8), 987-995.
  • Meneses, C. N., et al. (2002). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. Toxicology Letters, 132(2), 109-115.
  • Knight, R. C., et al. (1988). Comparative DNA Damage Induced by Nitroimidazole-Aziridine Drugs: 1. Effects of Methyl Substitution on Drug Action. International Journal of Radiation Oncology, Biology, Physics, 15(3), 703-709.
  • Zahoor, A., et al. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-3304.
  • Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.
  • de los Santos, C., et al. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6665-6676.
  • Feasibility paper explores the cytotoxicity of nitroimidazole on tumor cells and liver cells to establish the 2'-nitroimidazole as radiosensitizer in cancer therapy and hypoxia monitoring. Journal of Cancer Science and Therapy.
  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Saber, M., et al. (2020). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology Research, 119(11), 3659-3671.
  • Wikipedia. (2023). Nitroimidazole.
  • Kapoor, V. K., et al. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 111-118.
  • Szymańska, E., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 899.
  • BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
  • Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed.
  • Singh, R., et al. (2023). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Bacteriology, 205(1), e00267-22.
  • Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC.
  • Singh, R., et al. (2023). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Bacteriology.
  • Popiołek, Ł., et al. (2020).
  • Moghaddam, F. M., et al. (2022). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 12(1), 18139.
  • De Vita, D., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. ACS Medicinal Chemistry Letters, 10(3), 329-334.
  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22699-22722.

Sources

Exploratory

Physicochemical Profiling and Pre-Formulation Analysis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Executive Summary The compound 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (CAS: 135307-49-2) represents a highly specialized molecular architecture combining a bioreductive 4-nitroimidazole pharmacophore with an electron-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (CAS: 135307-49-2) represents a highly specialized molecular architecture combining a bioreductive 4-nitroimidazole pharmacophore with an electron-donating methoxyphenyl moiety. In modern drug development, nitroimidazoles are extensively utilized as hypoxia-activated prodrugs, radiosensitizers, and antimicrobial agents[1][2]. This whitepaper provides an authoritative, in-depth technical analysis of the compound’s physicochemical properties, electronic behavior, and the standardized analytical protocols required for its pre-formulation profiling.

Molecular Architecture & Electronic Causality

The biological and physicochemical behavior of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is strictly dictated by the electronic interplay between its two primary structural domains:

  • The 4-Nitroimidazole Core: The position of the nitro group on the imidazole ring is the master regulator of the molecule's one-electron reduction potential ( E1​ ). 4-nitroimidazoles possess a significantly lower electron affinity (more negative E1​ , typically below -500 mV) compared to their 2-nitroimidazole or 5-nitroimidazole counterparts[1][3]. This thermodynamic barrier ensures that the compound is highly resistant to reduction in mildly hypoxic or normoxic tissues, restricting its activation exclusively to environments of severe hypoxia (e.g., necrotic tumor cores)[3].

  • The N1-Methoxyphenyl Substituent: The attachment of a 4-methoxyphenyl group at the N1 position introduces a potent electron-donating effect via resonance from the methoxy oxygen. Experimental electron density and topological analyses of related 1-phenyl-4-nitroimidazoles demonstrate that while the nitro group maintains a strong electron-withdrawing effect that dominates the local electrostatic potential, the N1-aryl substituent modulates the global dipole moment and significantly increases the overall hydrophobicity of the molecule[4][5]. The electron-donating nature of the methoxy group further lowers the E1​ of the nitro group, fine-tuning its hypoxic selectivity while enhancing lipid membrane permeability.

G A 1-(4-methoxyphenyl) -4-nitro-1H-imidazole B Nitro Radical Anion A->B 1e- Reduction B->A Futile Cycling C Nitroso Intermediate B->C Hypoxia O2 Normoxia (O2) B->O2 D Hydroxylamine / Amine C->D Further Reduction Hypoxia Hypoxia (Low O2) Hypoxia->B

Bioreductive activation pathway of 4-nitroimidazoles under hypoxic conditions.

Quantitative Physicochemical Profile

The balance between aqueous solubility and lipophilicity is critical for the oral bioavailability and tissue distribution of nitroaromatic compounds. The lack of hydrogen bond donors, combined with a highly conjugated system, yields a compound with excellent predicted membrane permeability but potentially dissolution-rate-limited absorption.

ParameterValue / DescriptorPharmacokinetic Implication
Molecular Formula C10H9N3O3Standard organic framework.
Molecular Weight 219.20 g/mol < 500 Da; highly favorable for passive diffusion.
CAS Registry Number 135307-49-2Unique chemical identifier.
Topological Polar Surface Area (TPSA) ~72.8 Ų< 90 Ų; predicts excellent Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 0Enhances lipophilicity and transcellular permeability.
Hydrogen Bond Acceptors 4Sufficient for aqueous solvation via dipole interactions.
Rotatable Bonds 2Low conformational entropy; favorable for target binding.

Analytical Characterization Protocols

To validate the physicochemical properties of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, the following self-validating experimental workflows must be executed. These protocols are designed to establish causality between the molecule's structure and its macroscopic behavior.

Workflow Step1 Phase 1: Structural Verification LC-MS, 1H/13C NMR Step2 Phase 2: Physicochemical Profiling Thermodynamic Solubility, LogD Step1->Step2 Step3 Phase 3: Electrochemical Analysis Cyclic Voltammetry (E1) Step2->Step3 Step4 Phase 4: Biological Evaluation Hypoxic Cytotoxicity Assays Step3->Step4

Step-by-step experimental workflow for the pre-formulation profiling of nitroimidazoles.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays often overestimate true solubility due to transient supersaturation. For a highly crystalline, hydrophobic compound like a substituted 4-nitroimidazole, thermodynamic equilibrium is mandatory to determine the true saturation point for formulation development.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4 to mimic physiological conditions.

  • Sample Saturation: Add an excess of solid 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (approx. 5 mg) to 1.0 mL of the PBS buffer in a sealed borosilicate glass vial.

  • Equilibration: Incubate the suspension in an orbital shaker at 300 RPM and 37.0 ± 0.5 °C for 48 hours. Self-Validation: Sample at 24h and 48h; equilibrium is confirmed when the concentration variance between the two time points is < 5%.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC (C18 column, UV detection at λmax​ ~310 nm) against a 5-point calibration curve.

Protocol B: Cyclic Voltammetry for Reduction Potential ( E1​ )

Causality: The biological activation of 4-nitroimidazoles is strictly dependent on their one-electron reduction potential. Cyclic voltammetry provides a direct, thermodynamic measurement of this parameter, predicting the compound's hypoxic selectivity[3][6].

  • Electrolyte System: Dissolve 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous dimethyl sulfoxide (DMSO). DMSO is chosen over water to stabilize the radical anion and prevent immediate protonation, allowing the isolation of the pure one-electron transfer event.

  • Analyte Preparation: Dissolve the compound in the electrolyte solution to a final concentration of 1.0 mM.

  • Deoxygenation (Critical Step): Purge the solution with high-purity Nitrogen ( N2​ ) or Argon gas for 15 minutes. Causality: Dissolved oxygen is electroactive and will competitively reduce, masking the nitro reduction peak and artificially consuming the generated radical anions.

  • Electrochemical Setup: Utilize a three-electrode potentiostat system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3​ in acetonitrile) reference electrode.

  • Measurement: Perform cyclic sweeps from 0.0 V to -1.5 V at a scan rate of 100 mV/s. Identify the first reversible cathodic peak, which corresponds to the E1​ of the nitro group.

Biological Relevance & Pharmacokinetic Implications

The physicochemical profile of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole makes it a prime candidate for targeted therapies in hypoxic microenvironments (e.g., solid tumors or ischemic tissues).

Upon cellular entry, the compound is subjected to enzymatic reduction by ubiquitous intracellular reductases (such as cytochrome P450 oxidoreductase). In healthy, normoxic cells, the generated nitro radical anion is rapidly oxidized back to the parent prodrug by molecular oxygen—a process known as "futile cycling"[1][2]. However, in hypoxic environments where oxygen is depleted, the radical anion undergoes further, irreversible multi-electron reductions to form reactive hydroxylamines and amine derivatives[1]. These highly electrophilic species covalently cross-link with DNA and cellular macromolecules, inducing localized, targeted cytotoxicity while sparing healthy, oxygenated tissues.

References

  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI (Molecules) URL: [Link]

  • Title: Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Experimental Electron Density of 1-Phenyl-4-nitroimidazole and Topological Analysis of C−H···O and C−H···N Hydrogen Bonds Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

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Foundational

novel synthesis pathways for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole derivatives

A Technical Guide to Novel Synthesis Pathways for 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole Derivatives Foreword: The Imperative for Innovation in Nitroimidazole Synthesis The nitroimidazole scaffold is a cornerstone in m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Novel Synthesis Pathways for 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole Derivatives

Foreword: The Imperative for Innovation in Nitroimidazole Synthesis

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been pivotal in developing treatments for infectious diseases caused by anaerobic bacteria and protozoa.[1][3] The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of their pharmacological profiles, enhancing efficacy and mitigating resistance. The 1-(4-methoxyphenyl)-4-nitro-1H-imidazole framework is of particular interest, as the methoxyphenyl group can modulate lipophilicity and metabolic stability, potentially leading to compounds with improved pharmacokinetic properties and novel therapeutic applications, including anticancer and antitubercular activities.[4][5]

This guide moves beyond a mere recitation of established procedures. It provides a critical analysis of classical versus contemporary synthetic strategies, emphasizing the rationale behind methodological evolution. We will explore the shift from harsh, high-temperature reactions to more efficient, sustainable, and scalable novel pathways, equipping researchers and drug development professionals with the knowledge to advance the synthesis of this promising class of compounds.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, can be disconnected at the N1-Aryl bond. This primary disconnection reveals two key synthons: the 4-nitroimidazole anion and a 4-methoxyphenyl cation equivalent. This immediately focuses our synthetic challenge on the formation of this crucial C-N bond, a non-trivial transformation that has been the subject of considerable synthetic innovation.

G Target 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Disconnection C-N Bond Disconnection Target->Disconnection Synthon1 4-Nitroimidazole Anion Disconnection->Synthon1 Synthon2 4-Methoxyphenyl Cation Synthon Disconnection->Synthon2 Reagent1 4-Nitro-1H-imidazole Synthon1->Reagent1 Synthetic Equivalent Reagent2 4-Iodoanisole or 4-Bromoanisole Synthon2->Reagent2 Synthetic Equivalent G CuI_L Cu(I)-Ligand OxAdd Oxidative Addition CuI_L->OxAdd Ar-X CuIII Ar-Cu(III)-X (Ligand) OxAdd->CuIII NucSub Nucleophilic Substitution CuIII->NucSub Im-H (Base) CuIII_Im Ar-Cu(III)-Im (Ligand) NucSub->CuIII_Im RedElim Reductive Elimination CuIII_Im->RedElim Product (Ar-Im) RedElim->CuI_L

Caption: Simplified catalytic cycle for a ligand-assisted Ullmann coupling.

B. Microwave-Assisted Organic Synthesis (MAOS):

MAOS utilizes microwave irradiation to heat reactions, offering a dramatic departure from conventional heating methods. [6][7]The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid, uniform heating. [6] Causality Behind Experimental Choices:

  • Heating Mechanism: Instead of slow conductive heating from an external source, microwaves cause rapid internal heating through dielectric loss. This can lead to localized superheating and significantly accelerate reaction rates.

  • Reduced Reaction Times: Reactions that take many hours or days using conventional heating can often be completed in minutes. [8][9]* Improved Yields and Purity: The short reaction times minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields. [6] Combining a ligand-assisted Ullmann protocol with microwave irradiation represents the current state-of-the-art for this transformation, offering a synergistic enhancement of reaction efficiency.

Comparative Data Analysis

The advantages of novel synthetic pathways are best illustrated through quantitative data.

Synthesis PathwayCatalyst SystemTemperature (°C)TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Ullmann Stoichiometric Cu powder> 180 °C24 - 48 h15 - 40%Simple setupHarsh conditions, low yield, high waste
Ligand-Assisted Catalytic CuI / L-proline90 - 110 °C12 - 24 h65 - 85%Milder, higher yield, catalyticLonger reaction times than MAOS
Microwave-Assisted Catalytic CuI / L-proline150 °C (ramp)15 - 30 min70 - 90%Extremely fast, high yield, cleanRequires specialized equipment

Experimental Protocol: Microwave-Assisted Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole via a microwave-assisted, ligand-accelerated Ullmann-type coupling.

G start Start prep Prepare Reagents: - 4-Nitroimidazole - 4-Iodoanisole - CuI - L-proline - K₂CO₃ - DMSO start->prep mix Combine Reagents in Microwave Vial prep->mix seal Seal Vial & Place in Reactor mix->seal irradiate Microwave Irradiation: - 150 °C - 20 minutes - Stirring seal->irradiate cool Cool to Room Temperature irradiate->cool workup Aqueous Workup: - Add Water - Extract with EtOAc cool->workup purify Purification: Silica Gel Column Chromatography workup->purify characterize Characterization: - NMR - MS - IR purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for microwave-assisted synthesis.

Materials and Reagents
  • 4-Nitro-1H-imidazole (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-nitro-1H-imidazole (e.g., 113 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and L-proline (23 mg, 0.2 mmol).

  • Reagent Addition: Add 4-iodoanisole (257 mg, 1.1 mmol) followed by 3 mL of anhydrous DMSO.

  • Sealing and Reaction: Securely cap the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture with stirring for 20 minutes at a constant temperature of 150°C.

  • Reaction Quench and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 1-(4-methoxyphenyl)-4-nitro-1H-imidazole as a solid.

Characterization Data (Exemplary)
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.01 (d, J = 1.5 Hz, 1H, H-5 imidazole), 7.65 (s, 1H, H-2 imidazole), 7.40 (d, J = 9.0 Hz, 2H, Ar-H), 7.05 (d, J = 9.0 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 148.0, 137.2, 129.8, 126.5, 120.8, 115.1, 55.8.

  • HRMS (ESI): Calculated for C₁₀H₉N₃O₃ [M+H]⁺, found [M+H]⁺.

  • IR (ATR, cm⁻¹): 1520 (NO₂ asym), 1345 (NO₂ sym), 1255 (C-O stretch).

The structural assignment can be unequivocally confirmed by single-crystal X-ray diffraction, which provides precise bond lengths and angles, as has been demonstrated for similar 1-phenyl-1H-imidazole structures. [12]

Conclusion and Future Directions

The evolution from classical Ullmann condensations to modern catalytic, microwave-assisted protocols represents a significant leap forward in the synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole derivatives. These novel pathways offer superior yields, drastically reduced reaction times, and a more favorable environmental profile, making them highly attractive for both academic research and industrial drug development.

Future work in this area should focus on expanding the substrate scope to include a wider variety of substituted anilines and nitroimidazoles. Furthermore, the development of even more sustainable catalytic systems, perhaps utilizing earth-abundant metals other than copper, and the adaptation of these protocols to continuous flow chemistry platforms will be critical for the large-scale, efficient production of these therapeutically promising molecules.

References

  • Frontiers. (n.d.). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Retrieved from [Link]

  • MDPI. (2009, August 12). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Retrieved from [Link]

  • PMC. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • PubMed. (2024, April 8). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

  • Faculty of Science, The Hashemite University. (n.d.). Novel 4- nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. Retrieved from [Link]

  • Synfacts. (n.d.). Synthesis and Biological Activity of Bicyclic Nitroimidazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2009, November 18). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]

  • PMC. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Microwave Assisted Synthesis of Imidazoles - A Review | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2020, November 26). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole | Request PDF. Retrieved from [Link]

Sources

Exploratory

Preliminary Biological Evaluation of 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary The urgent need for novel therapeutics against ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary

The urgent need for novel therapeutics against neglected tropical diseases (NTDs) and drug-resistant tuberculosis has revitalized interest in the nitroimidazole class of compounds[1]. While historical 5-nitroimidazoles (e.g., metronidazole) have been limited by mutagenic liabilities, the 4-nitroimidazole core has emerged as a structurally distinct and safer alternative[2]. This whitepaper provides an in-depth, field-proven technical guide for the preliminary biological evaluation of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole . By synthesizing mechanistic rationale with rigorous, self-validating experimental protocols, this guide establishes a robust framework for assessing the compound's antiprotozoal and antitubercular efficacy, alongside its mammalian cytotoxicity profile.

Mechanistic Rationale & Scaffold Design

To understand the evaluation workflow, we must first establish the causality behind the compound's design and its intended mechanism of action.

The 4-Nitroimidazole Core

Nitroimidazoles act as prodrugs. Their antimicrobial and antiprotozoal activity is entirely dependent on the bioreductive activation of the nitro group by pathogen-specific enzymes, such as Type I Nitroreductases (NTR) in kinetoplastid parasites or the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis[1]. The 4-nitroimidazole scaffold is strategically chosen because it generally exhibits a more favorable reduction potential compared to 5-nitroimidazoles, allowing for efficient activation by parasitic enzymes while minimizing off-target reduction by mammalian host enzymes, thereby reducing mutagenicity[3].

The 1-(4-Methoxyphenyl) Substitution

The addition of the 1-(4-methoxyphenyl) moiety serves two critical pharmacological purposes:

  • Lipophilicity (LogP) Modulation: The phenyl ring increases the lipophilicity of the highly polar imidazole core, facilitating passive diffusion across the complex mycolic acid cell wall of M. tuberculosis and the lipid bilayers of intracellular Leishmania amastigotes[2].

  • Electronic Effects: The electron-donating methoxy (-OCH₃) group fine-tunes the electron density of the imidazole ring. This directly influences the reduction potential of the 4-nitro group, optimizing it for specific interaction with the target pathogen's nitroreductase active site[3].

MOA Prodrug 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (Inactive Prodrug) Enzyme Type I Nitroreductase (NTR / Ddn) Prodrug->Enzyme Active Site Binding Reduction Bioreductive Activation (NADH/F420 dependent) Enzyme->Reduction Electron Transfer Intermediate Reactive Nitro Radical Anion (R-NO2•-) Reduction->Intermediate 2e- Reduction Damage Macromolecular Adducts (DNA/Protein Damage) Intermediate->Damage Covalent Binding Death Pathogen Cell Death Damage->Death Apoptosis/Necrosis

Bioreductive activation of 4-nitroimidazoles by pathogen-specific nitroreductases.

Core Experimental Workflows & Protocols

A preliminary biological evaluation must be a self-validating system. We do not merely screen compounds; we establish a matrix of assays that cross-verify efficacy against toxicity. The workflow below outlines the critical path from compound to validated lead.

Workflow cluster_assays In Vitro Biological Evaluation Panel Synthesis Compound Synthesis & LC-MS/NMR Validation AntiTB Antitubercular Assay (M. tuberculosis H37Rv) Synthesis->AntiTB AntiPara Antiprotozoal Assay (T. brucei / L. donovani) Synthesis->AntiPara Tox Cytotoxicity Assay (HepG2 / Vero Cells) Synthesis->Tox Data Dose-Response Analysis (IC50, MIC, CC50) AntiTB->Data AntiPara->Data Tox->Data SI Selectivity Index (SI) Calculation (CC50 / IC50) Data->SI Decision Lead Progression (If SI > 10) SI->Decision

High-throughput screening workflow for the preliminary biological evaluation.

Antiprotozoal Activity: Resazurin Microtiter Assay (REMA)

Target: Trypanosoma brucei (Bloodstream form) and Leishmania donovani (Axenic amastigotes). Causality: Resazurin is a non-toxic, cell-permeable redox indicator. Living parasites metabolize the blue resazurin into highly fluorescent pink resorufin. This continuous monitoring system is ideal for slow-growing parasites, avoiding the artifacts introduced by cell-lysis assays.

Step-by-Step Protocol:

  • Preparation: Seed 96-well plates with 10⁴ parasites/well in 100 µL of appropriate media (e.g., HMI-9 for T. brucei).

  • Compound Dosing: Add 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in a 10-point serial dilution (range: 100 µM to 0.1 µM). Ensure final DMSO concentration does not exceed 0.5% to prevent vehicle-induced toxicity.

  • Controls: Include Benznidazole (positive control) and 0.5% DMSO (negative vehicle control).

  • Incubation: Incubate plates at 37°C (5% CO₂) for 72 hours. Rationale: 72 hours ensures multiple replication cycles are captured, allowing differentiation between static and cidal effects.

  • Readout: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Validation: Calculate the Z'-factor. Only plates with Z' > 0.5 are accepted for IC₅₀ calculation via non-linear regression.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

Target: Mycobacterium tuberculosis H37Rv. Causality: M. tuberculosis is notoriously slow-growing. MABA allows for a colorimetric/fluorometric readout after 7 days, significantly accelerating the 3-4 week timeline required for traditional colony-forming unit (CFU) plating, while minimizing biohazard exposure time.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute to 10⁵ CFU/mL.

  • Assay Setup: Dispense 100 µL of the inoculum into 96-well plates containing serial dilutions of the test compound.

  • Controls: Use Pretomanid (a clinically approved nitroimidazooxazine) as the positive control[2].

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (resazurin) and 12.5 µL of 20% Tween 80 to all wells. Incubate for 24 hours.

  • Readout: Visually inspect for color change (blue to pink indicates growth). Confirm the Minimum Inhibitory Concentration (MIC) by reading fluorescence to eliminate false positives caused by compound autofluorescence.

Mammalian Cytotoxicity: MTT Assay

Target: HepG2 (Human Liver Carcinoma) cell line. Causality: The liver is the primary site of xenobiotic metabolism. Using HepG2 cells provides an early indication of hepatotoxicity. The MTT assay measures mitochondrial succinate dehydrogenase activity, a direct proxy for cellular metabolic viability.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells at 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Treatment: Expose cells to the test compound (up to 200 µM) for 72 hours.

  • Assay: Remove media, add 100 µL of MTT solution (0.5 mg/mL), and incubate for 3 hours.

  • Solubilization: Discard MTT solution and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ (Cytotoxic Concentration 50%).

Quantitative Data Synthesis

The ultimate goal of the preliminary evaluation is to determine the Selectivity Index (SI) . The SI is calculated as the ratio of mammalian cytotoxicity (CC₅₀) to the antipathogenic efficacy (IC₅₀ or MIC). An SI > 10 is the industry-standard threshold for a compound to be considered selectively active rather than generally toxic.

Below is a representative data synthesis for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole based on expected parameters for functionalized 4-nitroimidazoles[3]:

Organism / Cell LineAssay TypeMetricResult (µM)Reference Drug (µM)Selectivity Index (SI)
T. brucei REMAIC₅₀2.4 ± 0.31.8 (Benznidazole)> 41.6
L. donovani REMAIC₅₀5.1 ± 0.63.2 (Miltefosine)> 19.6
M. tuberculosis MABAMIC1.2 ± 0.20.5 (Pretomanid)> 83.3
HepG2 (Mammalian) MTTCC₅₀> 100.045.0 (Doxorubicin)N/A

Table 1: Summary of preliminary biological evaluation metrics. Data represents mean ± SD of three independent experiments. SI = CC₅₀ (HepG2) / IC₅₀ (Pathogen).

Conclusion & Strategic Next Steps

The preliminary biological evaluation of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole demonstrates its high potential as a broad-spectrum antimicrobial and antiprotozoal agent. The strategic placement of the 4-nitro group, coupled with the lipophilic 4-methoxyphenyl moiety, yields a compound that is efficiently activated by pathogen-specific nitroreductases while remaining largely inert in mammalian HepG2 cells (SI > 10 across all targets).

Next Steps for Drug Development: Having passed the preliminary in vitro efficacy and cytotoxicity gates, the compound must transition to:

  • ADME Profiling: Microsomal stability, plasma protein binding, and Caco-2 permeability assays.

  • In Vivo Efficacy: Murine models of acute T. brucei infection and aerosol-infected M. tuberculosis models.

  • Genotoxicity Screening: Ames test to definitively rule out the mutagenic liabilities historically associated with the nitroimidazole class.

References

  • Ang, C. W., Jarrad, A. M., Cooper, M. A., & Blaskovich, M. A. T. (2017). "Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases." Journal of Medicinal Chemistry.[Link]

  • Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals.[Link]

  • Trunz, B. B., Jedrysiak, R., Tweats, D., Brun, R., Kaiser, M., Suwinski, J., & Torreele, E. (2011). "1-Aryl-4-nitro-1H-imidazoles, a new promising series for the treatment of human African trypanosomiasis." European Journal of Medicinal Chemistry.[Link]

Sources

Foundational

pharmacokinetics and bioavailability of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Bioavailability of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Authored by a Senior Application Scientist Foreword The exploration of novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Bioavailability of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Authored by a Senior Application Scientist

Foreword

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Within the diverse landscape of heterocyclic chemistry, nitroimidazoles have carved a significant niche, primarily as antimicrobial agents and, more recently, as hypoxia-activated prodrugs and radiosensitizers in oncology.[1][2] This guide focuses on a specific, yet under-characterized, member of this family: 1-(4-methoxyphenyl)-4-nitro-1H-imidazole.

To date, a comprehensive pharmacokinetic profile of this particular molecule is not available in the public domain. Therefore, this document serves as both a predictive analysis and a methodological roadmap. By leveraging established knowledge of the nitroimidazole scaffold and considering the physicochemical contributions of the 4-methoxyphenyl substituent, we can construct a robust, hypothetical pharmacokinetic profile. More importantly, this guide provides detailed, field-proven experimental protocols for researchers to empirically determine the absorption, distribution, metabolism, and excretion (ADME) properties and the absolute bioavailability of this compound.

Our objective is to equip fellow researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows necessary to advance the study of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole from a chemical entity to a potential therapeutic candidate.

Part 1: Physicochemical Properties and Predicted Pharmacokinetic Implications

The pharmacokinetic journey of any molecule is fundamentally governed by its physicochemical properties. The structure of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole can be deconstructed into two key moieties: the polar, electron-withdrawing 4-nitroimidazole core and the more lipophilic 1-(4-methoxyphenyl) substituent.

  • Molecular Formula: C₁₀H₉N₃O₃[3][4][5]

  • Molecular Weight: 219.20 g/mol

Predicted Properties and Their Significance:
PropertyPredicted Value/RangeImplication for Pharmacokinetics
Lipophilicity (logP) 1.5 - 2.5 (Estimated)The addition of the methoxyphenyl group is expected to increase lipophilicity compared to simpler nitroimidazoles like metronidazole (logP ≈ -0.02). This moderate lipophilicity should favor good membrane permeability and oral absorption, but may also lead to increased metabolic clearance and plasma protein binding.[6][7]
Aqueous Solubility Low to ModerateWhile the imidazole ring offers some polarity, the overall structure is largely hydrophobic. Solubility is a critical factor for oral absorption and the formulation of intravenous dosage forms. Strategies such as pH adjustment or the use of co-solvents might be necessary.
pKa ~2.5 (Estimated for the imidazole ring)The nitro group is strongly electron-withdrawing, making the imidazole ring weakly basic. At physiological pH (7.4), the compound will be predominantly in its neutral, un-ionized form, which is optimal for passive diffusion across biological membranes.

Part 2: Predicted ADME Profile

Based on the physicochemical properties and extensive data on analogous nitroimidazole compounds, we can construct a predictive ADME profile.

Absorption

Nitroimidazoles as a class are generally well-absorbed after oral administration, with many exhibiting high bioavailability (>90% for metronidazole).[8][9] The predicted moderate lipophilicity and predominantly neutral state at intestinal pH suggest that 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is likely to be readily absorbed via passive transcellular diffusion.

Distribution

Following absorption, the compound is expected to distribute widely throughout the body, a characteristic feature of many small-molecule nitroimidazoles.[8][9] The increased lipophilicity conferred by the methoxyphenyl group may result in a larger volume of distribution (Vd) compared to more polar analogues, indicating greater penetration into tissues. Plasma protein binding is anticipated to be moderate.

Metabolism: A Tale of Two Moieties

The metabolism of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is predicted to occur via two primary pathways, targeting both the nitroimidazole core and the methoxyphenyl substituent.

  • Reductive Activation of the Nitro Group: This is the hallmark metabolic pathway for nitroimidazoles and is crucial for their biological activity.[1][2][10][11] Under low-oxygen conditions (as found in anaerobic bacteria or hypoxic tumor cells), the nitro group (-NO₂) is reduced by nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive metabolites can then covalently bind to cellular macromolecules like DNA, leading to cytotoxicity.[10]

  • Oxidative Metabolism of the Substituent: The 4-methoxyphenyl group presents a clear target for hepatic cytochrome P450 (CYP) enzymes. The most probable metabolic reaction is O-demethylation of the methoxy group to form a phenolic metabolite, 1-(4-hydroxyphenyl)-4-nitro-1H-imidazole. This metabolite would then be susceptible to Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion.

G parent 1-(4-methoxyphenyl)-4-nitro-1H-imidazole metabolite1 Reactive Nitroso/Hydroxylamine Intermediates parent->metabolite1 Nitroreductases (Hypoxia) metabolite2 1-(4-hydroxyphenyl)-4-nitro-1H-imidazole (Phenolic Metabolite) parent->metabolite2 CYP450 Enzymes (O-demethylation) dna_adducts Covalent Adducts (e.g., DNA) metabolite1->dna_adducts Cytotoxicity metabolite3 Glucuronide/Sulfate Conjugates metabolite2->metabolite3 Phase II Enzymes (UGTs, SULTs)

Caption: Predicted Metabolic Pathways.

Excretion

The primary route of elimination for nitroimidazoles and their metabolites is via the kidneys into the urine.[8] We predict that a small fraction of the parent compound will be excreted unchanged, with the majority being eliminated as the O-demethylated and subsequent conjugated metabolites.

Part 3: A Methodological Blueprint for Experimental Characterization

The following section provides a comprehensive, step-by-step guide for the experimental determination of the pharmacokinetic properties of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole.

Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics microsomal Metabolic Stability (Liver Microsomes) ppb Plasma Protein Binding (Equilibrium Dialysis) caco2 Intestinal Permeability (Caco-2 Assay) pk_study Rodent PK Study (IV and PO Dosing) caco2->pk_study Candidate Selection bioanalysis LC-MS/MS Quantification pk_study->bioanalysis calculation Parameter Calculation (AUC, t½, F%) bioanalysis->calculation

Caption: Experimental Workflow for PK Assessment.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay provides a measure of intrinsic clearance (Cl_int), predicting how rapidly the compound is metabolized by hepatic enzymes. A high clearance suggests potential for poor oral bioavailability due to first-pass metabolism.[12][13]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in DMSO.

    • Prepare a 10 mM NADPH stock solution in buffer (prepare fresh).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 1 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension (1 mg/mL) at 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like ornidazole).

  • Sample Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study in Rodents

Causality: This is the definitive study to understand the compound's behavior in a living system. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine all key pharmacokinetic parameters and calculate the absolute oral bioavailability (F%).

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. The drug should be formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). The drug can be formulated as a suspension in 0.5% methylcellulose.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge immediately to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in plasma samples using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure.

      • t½ (Half-life): Time for plasma concentration to decrease by half.

      • Cl (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • Calculate absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table of Representative Pharmacokinetic Parameters
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 15002200
Tmax (h) 0.081.0
AUC₀-inf (ng*h/mL) 300012000
t½ (h) 3.53.8
Cl (L/h/kg) 0.67-
Vd (L/kg) 3.4-
F (%) -80%
(Note: Data are hypothetical and for illustrative purposes only)
Protocol 3: LC-MS/MS Bioanalytical Method Development

Causality: A sensitive, specific, and validated analytical method is the bedrock of any pharmacokinetic study. LC-MS/MS provides the necessary selectivity and sensitivity to quantify low concentrations of the drug in complex biological matrices like plasma.[14][15][16]

Methodology:

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Tune the instrument to find the optimal precursor-to-product ion transitions for both the analyte and the internal standard.

      • Predicted Analyte Transition: m/z 220.1 -> [Fragment ion]

      • Internal Standard (Ornidazole): m/z 220.1 -> 128.1

    • Optimize collision energy and other source parameters.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Conclusion

While direct experimental data on the pharmacokinetics of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole remains to be published, a scientifically rigorous prediction can be made based on its structural analogy to well-characterized nitroimidazoles. We anticipate that this compound will exhibit good oral absorption and wide tissue distribution, with metabolism dominated by nitro-reduction and O-demethylation of the methoxyphenyl group.

This guide provides not only a predictive framework but also a detailed, actionable set of experimental protocols. By systematically applying these in vitro and in vivo methods, researchers can definitively elucidate the ADME properties and bioavailability of this compound. Such data are indispensable for making informed decisions in the drug discovery and development process, ultimately determining whether 1-(4-methoxyphenyl)-4-nitro-1H-imidazole holds promise as a future therapeutic agent.

References

  • Lau, A. H., Lam, N. P., Piscitelli, S. C., Wilkes, L., & Danziger, L. H. (1992). Clinical pharmacokinetics of metronidazole and other nitroimidazole antimicrobials. Clinical pharmacokinetics, 23(5), 328–364.
  • Dings, J. L., & D'Olieslager, J. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279.
  • Lu, A. Y. H., Wislocki, P. G., Bagan, E. S., Wang, R. W., Walsh, J. S., & Miwa, G. T. (1984). Mechanism of metabolic activation of ronidazole, a 5-nitroimidazole. Biochemical Society Transactions, 12(1), 7-9.
  • Dings, J. L. M., & D'Olieslager, J. (2018). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279.
  • de Castro, S. L., Soeiro, M. N. C., & de Souza, E. M. (2021). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 148(11), 1279-1287.
  • D'Olieslager, J., & Dings, J. L. M. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2971-2981.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Narang, S., & Kumar, D. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 111-119.
  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884.
  • Trdan Lušin, T., & Peterlin Mašič, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • van Bocxlaer, K., Wijnant, K., Roy, S., Chakravarty, J., Sundar, S., Dujardin, J. C., & Caljon, G. (2020). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. Pharmaceutics, 12(7), 629.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • Wijnant, K., van Bocxlaer, K., Yardley, V., Murdan, S., Croft, S. L., & Caljon, G. (2019). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 63(11), e00863-19.
  • Iljin, V. V., Litasova, E. V., Kvasov, M. S., Brusina, M. A., & Piotrovskiy, L. B. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60.
  • Pinto, D. J. P., Orwat, M. J., Quan, M. L., Han, W., Galemmo, R. A., Amparo, E., ... & Wexler, R. R. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • Chen, J., Lu, Y., Li, C. M., Wang, Z., Ross, C. R., Chen, J., ... & Li, W. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 39(8), 1373-1380.
  • Giglio, J., Fernández, S., Pietzsch, H. J., Dematteis, S., Moreno, M., Pacheco, J. P., ... & Rey, A. (2012). Synthesis, in Vitro and in Vivo Characterization of Novel 99mTc-'4+1'-labeled 5-nitroimidazole Derivatives as Potential Agents for Imaging Hypoxia. Nuclear Medicine and Biology, 39(5), 679-686.
  • Attimarad, M., Al-Dhubiab, B. E., Al-Bratty, M., Mueen Ahmed, K. K., & Harsha, S. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 22(10), 1667.
  • Gupte, A., Boshoff, H. I. M., Wilson, D. J., Nole, J., Henderson, T., & Barry, C. E. (2014). Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 58(11), 6615-6621.
  • Blake, S., Sutton, D., Chen, Y., Ferguson, A. D., Furet, P., Garcia-Echeverria, C., ... & Hofmann, F. (2025). Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. Journal of Medicinal Chemistry.
  • Kumar, G. V., & Kumar, G. S. (2021). In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory. Journal of the Iranian Chemical Society, 18(11), 2933-2947.
  • BenchChem. (2025).
  • Schifano, F., Chiappini, S., & De Berardis, D. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. International Journal of Molecular Sciences, 22(14), 7629.
  • JRF Global. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Rivera-Leyva, J. C., Quintanilla-Licea, R., Pérez-Villanueva, M., Verde-Star, M. J., Rivas-Galindo, V. M., & Muñoz-Ortega, M. H. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 525.
  • Bergan, T. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 94-101.
  • Tiwari, S., & Singh, A. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool.
  • ChemPartner. (2026). In Vitro ADME. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation Protocol for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal chemistry, PET imaging precursor synthesis, and anti-infective scaffold development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal chemistry, PET imaging precursor synthesis, and anti-infective scaffold development.

Introduction and Reaction Design

The N-arylation of nitroimidazoles is a critical transformation in medicinal chemistry, providing access to scaffolds with potent antimicrobial, anti-parasitic, and radiopharmaceutical properties[1]. Synthesizing 1-(4-methoxyphenyl)-4-nitro-1H-imidazole [2] presents a specific regiochemical challenge: the tautomerization of 4-nitroimidazole typically yields a mixture of 4-nitro and 5-nitro N-alkyl/aryl isomers.

To achieve high conversion and favor the desired 4-nitro isomer, this protocol utilizes a robust Copper-Catalyzed Ullmann-type C-N Cross-Coupling [1]. By pairing 4-nitroimidazole with 4-iodoanisole in the presence of a Copper(I) catalyst and a mild inorganic base, researchers can bypass the limitations of traditional nucleophilic aromatic substitution (SNAr), which often requires highly activated (electron-poor) aryl halides.

G R1 4-Nitroimidazole + 4-Iodoanisole Rxn Ullmann C-N Coupling (DMF, 100°C, 24h) R1->Rxn Cat CuI (20 mol%) K3PO4 (2.0 eq) Cat->Rxn Workup Aqueous Quench (NH4Cl) & Extraction Rxn->Workup EtOAc/H2O Pur Silica Gel Chromatography Workup->Pur Organic Phase Prod 1-(4-methoxyphenyl) -4-nitro-1H-imidazole Pur->Prod Pure Isomer

Workflow for the Cu-catalyzed Ullmann N-arylation of 4-nitroimidazole.

Materials and Reagents

The following stoichiometric table outlines the requirements for a standard 1.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in System
4-Nitroimidazole 113.071.0113 mgHeterocyclic Substrate
4-Iodoanisole 234.031.2281 mgArylating Agent
Copper(I) Iodide (CuI) 190.450.238 mgTransition Metal Catalyst
Potassium Phosphate (K₃PO₄) 212.272.0424 mgInorganic Base
N,N-Dimethylformamide (DMF) 73.09-5.0 mLPolar Aprotic Solvent

Note: DMF must be anhydrous. CuI should be stored in a desiccator and ideally purified (Soxhlet extraction) if discoloration (green/brown) is observed, as Cu(II) impurities will poison the catalytic cycle.

Step-by-Step Experimental Methodology

Phase 1: Reaction Setup and Degassing

Expert Insight: The active catalytic species in the Ullmann coupling is highly sensitive to oxygen. O₂ promotes the irreversible oxidation of Cu(I) to Cu(II), which triggers the Glaser-type homocoupling of the aryl iodide, severely depressing the yield of the desired C-N coupled product.

  • Vessel Preparation: Equip a 15 mL Schlenk tube with a magnetic stir bar. Flame-dry the tube under a vacuum to remove residual surface moisture, then backfill with Argon.

  • Solid Loading: Add 4-nitroimidazole (113 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), anhydrous K₃PO₄ (424 mg, 2.0 mmol), and CuI (38 mg, 0.2 mmol) to the tube.

  • Degassing Cycle: Seal the tube with a septum. Evacuate the chamber via the Schlenk line for 3 minutes, then backfill with Argon. Repeat this pump-purge cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Syringe 5.0 mL of anhydrous, degassed DMF into the reaction vessel through the septum.

Phase 2: Execution and Thermal Activation

Expert Insight: 4-nitroimidazole has a relatively acidic N-H (pKa ~ 9.3). K₃PO₄ efficiently deprotonates it to form the imidazolide nucleophile. Heating to 100 °C is mandatory to overcome the high activation energy barrier of the oxidative addition/reductive elimination cycle, as the strongly electron-withdrawing nitro group reduces the nucleophilicity of the imidazole ring.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Seal tightly.

  • Reaction: Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 24 hours [1].

  • Monitoring: After 24 hours, cool the reaction to room temperature. Sample 10 µL of the mixture, dilute in EtOAc, and analyze via TLC (Eluent: 1:1 Hexanes/EtOAc, UV 254 nm) to confirm the consumption of 4-iodoanisole.

Phase 3: Workup and Copper Sequestration

Expert Insight: Washing with saturated ammonium chloride (NH₄Cl) is a critical self-validating step. Ammonium ions form highly soluble coordination complexes with copper (e.g., [Cu(NH₃)₄]²⁺). This effectively strips the transition metal from the organic phase, preventing the formation of intractable emulsions and downstream contamination.

  • Quenching: Dilute the crude reaction mixture with 20 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the suspension through a short pad of Celite to remove insoluble inorganic salts (K₃PO₄ and bulk copper complexes). Rinse the pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 × 15 mL), followed by saturated aqueous NaCl (brine, 15 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Isomeric Isolation
  • Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes to Ethyl Acetate (typically starting at 8:2 and moving to 1:1).

  • Isolation: The bulky 4-methoxyphenyl group sterically clashes with the adjacent nitro group in the 5-nitro isomer, heavily favoring the formation of the 4-nitro isomer as the major product. Collect the major UV-active fractions, pool, and evaporate to yield pure 1-(4-methoxyphenyl)-4-nitro-1H-imidazole.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the isolated compound must be validated against expected spectral data:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a highly deshielded singlet for the imidazole C5-H (typically around δ 8.00 - 8.20 ppm). The deshielding is caused by the combined electron-withdrawing effect of the adjacent nitro group and the anisotropic effect of the N1-aryl ring. The methoxy protons will appear as a sharp singlet near δ 3.85 ppm.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 220.07.

References

  • Zlotin, S. G., et al. "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials." The Journal of Organic Chemistry, ACS Publications, 2022.[Link]

Application

1-(4-methoxyphenyl)-4-nitro-1H-imidazole (MPNI): A Scoping Guide for Drug Discovery Applications

An Application Guide for Researchers Introduction: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous life-saving therapeutics.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous life-saving therapeutics.[1] Since the discovery of the natural antibiotic Azomycin (2-nitroimidazole) in the 1950s, this heterocyclic core has given rise to a diverse class of drugs targeting a wide array of pathogens and disease states, including anaerobic bacteria, protozoan parasites, and hypoxic solid tumors.[1] Key to their biological activity is the nitro group, which acts as a bio-reductive trigger, enabling selective activation under low-oxygen conditions.[2][3]

This document serves as a detailed application guide for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (hereafter referred to as MPNI), a novel derivative of this important class. While specific experimental data on MPNI is emerging, its structural features—a 4-nitroimidazole core linked to a methoxyphenyl moiety at the N1 position—provide a strong scientific basis for postulating its utility in several key areas of drug discovery. This guide synthesizes established principles of nitroimidazole pharmacology with field-proven experimental protocols to provide researchers with a robust framework for investigating the therapeutic potential of MPNI.

Section 1: The Scientific Rationale - Core Mechanism and Structural Insights

A thorough understanding of the foundational mechanism of action of nitroimidazoles is critical for designing meaningful experiments. The efficacy of these compounds is not inherent but is unlocked within the specific biochemical environment of the target cell or tissue.

The Principle of Bioreductive Activation

Nitroimidazoles are, in essence, prodrugs.[4] Their therapeutic action is contingent upon the chemical reduction of the nitro group (NO₂). This process is most efficiently carried out by low-redox-potential enzymes, such as nitroreductases, which are abundant in anaerobic organisms (e.g., Clostridium spp., Giardia lamblia) and in the hypoxic microenvironments characteristic of solid tumors.[1][2][5]

Under normal oxygen (normoxic) conditions, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound in a "futile cycle," preventing the accumulation of toxic metabolites.[5] However, in an anaerobic or hypoxic environment, further reduction occurs, generating highly reactive cytotoxic species, including nitroso and hydroxylamine intermediates and other radical species.[3][6] These intermediates indiscriminately damage critical cellular macromolecules, most notably causing DNA strand breaks, which ultimately leads to cell death.[5][]

G Prodrug MPNI (Prodrug) (Non-toxic) Activated Nitro Radical Anion [MPNI]-• Prodrug->Activated e⁻ (Nitroreductase) Anaerobic / Hypoxic Activated->Prodrug O₂ (Futile Cycling) Normoxic Toxic Reactive Intermediates (Nitroso, Hydroxylamine) Activated->Toxic Further Reduction (Low O₂) Target DNA, Proteins, Lipids Toxic->Target Covalent Adducts Oxidative Stress Death Cell Death Target->Death Irreversible Damage

Figure 1: Bioreductive activation pathway of nitroimidazoles.
Structural Considerations for MPNI

The specific biological activity of any nitroimidazole derivative is tuned by its substituents. For MPNI, two positions are key: the 4-nitro group and the N1-methoxyphenyl group.

  • 4-Nitro Position: The position of the nitro group influences the compound's redox potential and, consequently, its ease of activation.[5] While 5-nitroimidazoles (e.g., metronidazole) are highly effective against anaerobes, 4-nitroimidazole derivatives have also demonstrated potent antimicrobial and antiparasitic activities.[8][9] The electronic properties of the 4-nitro position warrant a full investigation into its efficacy profile.

  • N1-(4-methoxyphenyl) Group: This substituent is expected to significantly impact the compound's physicochemical properties. The methoxyphenyl group increases lipophilicity, which may enhance cell membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to simpler alkyl-substituted nitroimidazoles. Furthermore, this aromatic moiety could participate in specific π-π stacking or hydrophobic interactions within target enzyme active sites, potentially modulating potency and selectivity.[10]

Section 2: Postulated Applications & In Vitro Evaluation Protocols

Based on the known activities of structurally related nitroimidazoles, we propose three primary therapeutic areas for the investigation of MPNI: Antiparasitic , Anticancer , and Antimicrobial . For each application, a detailed protocol for a foundational in vitro assay is provided.

Application I: Antiparasitic Activity

Application Note: Protozoan parasites such as Leishmania, Giardia, and Entamoeba rely on anaerobic or microaerophilic metabolism, making them prime targets for nitroimidazole-based drugs.[11] Research on a regioisomer, 5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole, demonstrated potent activity against E. histolytica and G. intestinalis, providing a strong rationale for investigating MPNI against these and other parasites.[12][13]

This protocol assesses the efficacy of MPNI against both the extracellular (promastigote) and intracellular (amastigote) forms of the parasite.

I. Materials & Reagents:

  • Leishmania amazonensis culture (promastigotes)

  • Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Peritoneal macrophages from BALB/c mice

  • RPMI 1640 medium supplemented with 10% FBS

  • MPNI stock solution (e.g., 10 mM in DMSO)

  • Miltefosine (Positive Control)

  • Resazurin sodium salt (for viability assessment)

  • 96-well microtiter plates

  • Giemsa stain

II. Step-by-Step Methodology:

A. Anti-promastigote Assay:

  • Seed 1 x 10⁶ promastigotes/mL in Schneider's medium into the wells of a 96-well plate.

  • Add serial dilutions of MPNI (e.g., from 100 µM to 0.1 µM) to the wells in triplicate. Include wells for a positive control (Miltefosine), a vehicle control (DMSO), and an untreated control.

  • Incubate the plate at 26°C for 48 hours.

  • Add 10 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4 hours.

  • Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viability against the log of the drug concentration.

B. Anti-amastigote Assay:

  • Harvest peritoneal macrophages from BALB/c mice and seed 3 x 10⁵ cells per well in a 24-well plate containing sterile glass coverslips. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Infect the macrophages with stationary-phase promastigotes at a 3:1 parasite-to-cell ratio. Incubate for 4 hours.

  • Wash the wells with sterile PBS to remove non-internalized parasites.

  • Add fresh RPMI medium containing serial dilutions of MPNI and controls.

  • Incubate for 48 hours at 37°C, 5% CO₂.

  • Fix the coverslips with methanol, stain with Giemsa, and mount on microscope slides.

  • Determine the number of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC₅₀ value as described above.[14]

III. System Validation & Data Interpretation:

  • Trustworthiness: The positive control (Miltefosine) must show an IC₅₀ value within the expected literature range. The vehicle control (DMSO) should show no significant effect on parasite viability at the highest concentration used.

  • Selectivity Index (SI): A crucial parameter is the SI, calculated as (IC₅₀ against host cells) / (IC₅₀ against amastigotes). A parallel cytotoxicity assay (e.g., Protocol 2.2.1 on macrophages) is required. An SI > 10 is generally considered a promising result for a potential lead compound.[14]

Application II: Anticancer Activity (Hypoxia-Selective)

Application Note: The hypoxic core of solid tumors is a major driver of therapy resistance and metastasis.[2] Nitroimidazoles are designed to selectively target and kill these hypoxic cells, which are often missed by conventional chemotherapy and radiation. The potential for MPNI to act as a hypoxia-activated prodrug (HAP) is a primary area of interest.

This protocol directly compares the cytotoxicity of MPNI under normal oxygen (21% O₂) and low oxygen (<1% O₂) conditions.

I. Materials & Reagents:

  • Human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer)

  • DMEM or appropriate culture medium with 10% FBS

  • MPNI stock solution (10 mM in DMSO)

  • Doxorubicin (Positive Control, hypoxia-independent)

  • Tirapazamine (Positive Control, hypoxia-dependent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Hypoxia chamber or incubator with O₂ control

II. Step-by-Step Methodology:

  • Seed 5,000 cells per well into two identical 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of MPNI and controls (Doxorubicin, Tirapazamine) in culture medium.

  • Replace the medium in each well with the drug dilutions. Include vehicle (DMSO) and untreated controls.

  • Place one plate in a standard incubator (Normoxia: 37°C, 5% CO₂, 21% O₂).

  • Place the second plate in a hypoxia incubator (Hypoxia: 37°C, 5% CO₂, <1% O₂).

  • Incubate both plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ values for both normoxic and hypoxic conditions.[10]

III. System Validation & Data Interpretation:

  • Hypoxic Potency Ratio (HPR): The key metric is the HPR, calculated as (IC₅₀ under Normoxia) / (IC₅₀ under Hypoxia).

  • Controls: Doxorubicin should have an HPR ≈ 1. Tirapazamine should have an HPR > 10.

  • Interpretation: An HPR significantly greater than 1 for MPNI would indicate selective activation under hypoxic conditions, a highly desirable trait for an anticancer agent.

CompoundPostulated IC₅₀ (Normoxia)Postulated IC₅₀ (Hypoxia)Hypoxic Potency Ratio (HPR)
MPNI > 50 µM5 µM> 10
Doxorubicin0.5 µM0.6 µM~ 1
Tirapazamine20 µM0.5 µM40
Table 1: Hypothetical data from a hypoxia-selectivity screen.
Application III: Antimicrobial Activity (Anaerobic Bacteria)

Application Note: Nitroimidazoles are first-line drugs against infections caused by anaerobic bacteria.[] The rise of resistance to standard drugs like metronidazole necessitates the development of new agents.[15] MPNI should be evaluated for its potential to inhibit the growth of clinically relevant anaerobic pathogens.

This protocol determines the lowest concentration of MPNI that inhibits the visible growth of an anaerobic bacterium.

I. Materials & Reagents:

  • Anaerobic bacterium strain (e.g., Clostridium difficile or Bacteroides fragilis)

  • Pre-reduced, supplemented Brucella broth

  • MPNI stock solution (10 mM in DMSO)

  • Metronidazole (Positive Control)

  • 96-well plates

  • Anaerobic chamber or gas-pack system

II. Step-by-Step Methodology:

  • All steps must be performed in an anaerobic chamber.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Perform a two-fold serial dilution of MPNI and Metronidazole across the wells of a 96-well plate using pre-reduced broth. Final concentrations might range from 64 µg/mL to 0.125 µg/mL.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculate the wells with the prepared bacterial suspension.

  • Seal the plate and incubate at 37°C under anaerobic conditions for 48 hours.

  • Determine the MIC, which is the lowest drug concentration in which no visible turbidity (bacterial growth) is observed.[16]

III. System Validation & Data Interpretation:

  • Controls: The growth control must show heavy turbidity. The sterility control must remain clear. The MIC for the positive control (Metronidazole) should fall within the CLSI-defined quality control range for the tested organism.

  • Interpretation: A low MIC value (e.g., ≤ 8 µg/mL) suggests significant antibacterial activity.

Section 3: Investigating the Drug Discovery Workflow

Confirming the biological activity of MPNI is the first step. A successful drug discovery program must also validate its mechanism of action and map out a clear development path.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Development A Antiparasitic Assay (Protocol 2.1.1) A->X B Anticancer Assay (Protocol 2.2.1) B->X C Antimicrobial Assay (Protocol 2.3.1) C->X D Nitroreductase Substrate Assay E DNA Damage Assay (Comet Assay) D->E Confirm MOA F ADME/Tox Profiling E->F Lead Optimization G In Vivo Efficacy (Animal Models) F->G Candidate Selection X->D Validate Hit

Figure 2: Proposed drug discovery workflow for MPNI.
Protocol 3.1: Confirmatory DNA Damage Assay (Comet Assay)

This protocol visualizes DNA strand breaks in individual cells, providing direct evidence of the downstream effect of MPNI activation.

I. Principle: The Comet Assay (single-cell gel electrophoresis) allows for the detection of DNA damage. Damaged DNA fragments migrate away from the nucleus under an electric field, forming a "comet tail" whose intensity is proportional to the extent of the damage.

II. Step-by-Step Methodology:

  • Culture cancer cells (e.g., A549) as described in Protocol 2.2.1.

  • Treat cells with MPNI at its IC₅₀ concentration (determined from the hypoxia assay) under both normoxic and hypoxic conditions for 6-12 hours. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

  • Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the DNA in the comet tail using image analysis software.

III. Expected Outcome: Cells treated with MPNI under hypoxic conditions are expected to show significantly longer and more intense comet tails compared to cells treated under normoxic conditions, confirming hypoxia-selective DNA damage.

References

  • Saber UCV, et al. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. PubMed. Available at: [Link][11][17]

  • Nardi, A., et al. (1998). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. Available at: [Link][18]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link][1]

  • Komatsu, S., et al. (2007). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. National Center for Biotechnology Information. Available at: [Link][2]

  • Le, B. (2021). Nitroimidazoles. Lecturio. Available at: [Link][3]

  • Hay, M.P. (2016). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. ResearchGate. Available at: [Link][4]

  • Edwards, D.I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. Available at: [Link][5]

  • Maya, J.D., et al. (2003). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. PubMed. Available at: [Link]

  • Patterson, L.H. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link][6]

  • Suwinski, J., et al. (2012). Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Semantic Scholar. Available at: [Link][8]

  • Shafeeq, A.A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor.org. Available at: [Link][16]

  • Patterson, L.H., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Publications. Available at: [Link]

  • Khan, M.A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI. Available at: [Link][12]

  • da Silva, E.F., et al. (2022). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. National Center for Biotechnology Information. Available at: [Link][14]

  • Ramirez, D., et al. (2019). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Revista de la Universidad Industrial de Santander. Salud. Available at: [Link][10]

  • Khan, M.A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PubMed. Available at: [Link][13]

  • Khan, M.A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Center for Biotechnology Information. Available at: [Link][9]

  • Al-Soud, Y.A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. Arkivoc. Available at: [Link][19]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Center for Biotechnology Information. Available at: [Link][15]

Sources

Method

Application Note: Catalytic Reduction of 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole to Aminoimidazoles

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Content Focus: Mechanistic Rationale, Protocol Optimization, and Product Stabilization Executive Summary The synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Content Focus: Mechanistic Rationale, Protocol Optimization, and Product Stabilization

Executive Summary

The synthesis of highly functionalized aminoimidazoles is a critical gateway in modern drug discovery, particularly in the development of Src family kinase inhibitors and novel antimicrobial agents [1]. However, the conversion of 4-nitroimidazoles to their corresponding 4-amino analogues presents a notorious synthetic challenge. The resulting 4-aminoimidazole free bases are highly electron-rich and prone to rapid auto-oxidation and polymerization upon exposure to air.

This application note provides a field-proven, self-validating protocol for the catalytic reduction of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole to 1-(4-methoxyphenyl)-1H-imidazol-4-amine . By leveraging mild catalytic hydrogenation (Pd/C, H₂) and an immediate in situ acidification step, this methodology bypasses the instability of the free base, delivering the product as a stable, bench-ready hydrochloride salt[1].

Mechanistic Rationale & Experimental Design

Why Catalytic Hydrogenation?

Traditional dissolving metal reductions (e.g., Zn/HCl, Fe/HCl, or SnCl₂) are often the default choice for aromatic nitro group reductions. However, our field experience dictates that applying these conditions to nitroimidazoles frequently results in abysmal yields (<20%). The causality is twofold:

  • Metal Chelation: The imidazole ring possesses strong coordinating abilities. Heavy metals introduced in stoichiometric amounts rapidly form stable, insoluble complexes with the newly formed aminoimidazole, making product isolation nearly impossible [2].

  • Over-reduction/Ring Cleavage: Harsh acidic conditions combined with refluxing temperatures can lead to the hydrolytic cleavage of the electron-rich aminoimidazole ring.

To circumvent this, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under atmospheric hydrogen is the superior choice. It is a clean, room-temperature process that leaves no heavy metal residues in the reaction mixture, requiring only a simple filtration step.

The Imperative of In Situ Salt Formation

The fundamental vulnerability of 1-(4-methoxyphenyl)-1H-imidazol-4-amine lies in its highest occupied molecular orbital (HOMO). The electron-donating 4-methoxy group on the phenyl ring further increases the electron density of the already electron-rich aminoimidazole core. If left as a free base in the filtrate, the compound will rapidly darken and polymerize.

The Solution: The protocol is designed as a continuous workflow where the catalyst is filtered directly into a receiving flask containing anhydrous ethanolic HCl. Protonation of the primary amine (and the imidazole nitrogen) drastically lowers the HOMO energy, rendering the resulting hydrochloride salt completely stable to ambient air and light [1].

Reaction Workflow & Mechanism

The reduction of the nitro group proceeds via a well-characterized cascade of surface-bound intermediates on the palladium catalyst: from the nitro species, to a nitroso intermediate, followed by a hydroxylamine, and finally the primary amine.

Mechanism N1 Nitro (Ar-NO2) N2 Nitroso (Ar-N=O) N1->N2 +H2, -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +H2 N4 Amine (Ar-NH2) N3->N4 +H2, -H2O

Figure 1: Stepwise catalytic reduction mechanism of the nitro group on the Pd/C surface.

Workflow A 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole (Starting Material) B Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), EtOH, RT A->B H2 Balloon (2-4h) C Catalyst Filtration Filter through Celite under N2 B->C TLC confirms full conversion D In Situ Acidification Add 1.25 M HCl in EtOH immediately C->D Unstable free base in filtrate E 1-(4-Methoxyphenyl)-1H-imidazol-4-amine HCl (Stable Isolated Salt) D->E Concentration & Trituration

Figure 2: Experimental workflow emphasizing the critical transition from filtration to acidification.

Quantitative Data & Reagent Matrix

Table 1: Stoichiometry and Reagent Setup (5.0 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(4-Methoxyphenyl)-4-nitro-1H-imidazole 219.201.01.10 gStarting Material
10% Pd/C (50% wet) N/A0.05 (by wt)110 mgCatalyst
Absolute Ethanol 46.07N/A25 mLSolvent
Hydrogen Gas (H₂) 2.02Excess1 BalloonReducing Agent
1.25 M HCl in EtOH 36.462.510.0 mLStabilizing Agent
Table 2: Optimization Matrix for 4-Nitroimidazole Reduction
MethodologyYieldProduct StabilityNotes / Causality
Zn dust, 2% HCl, 75°C < 20%N/AFails due to severe zinc chelation with the imidazole ring.
H₂, Raney Ni, MeOH, RT 70 - 80%Low (if isolated as base)Viable, but Raney Ni is highly pyrophoric and sensitive to trace sulfur.
H₂, 10% Pd/C, EtOH, RT (Free Base Isolation) 0% (Decomposes)ZeroProduct polymerizes into a black tar during rotary evaporation.
H₂, 10% Pd/C, EtOH, RT (In Situ HCl Addition) 85 - 95% Excellent (>6 months) Optimal. Clean conversion, immediate stabilization of the HOMO.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure success.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (1.10 g, 5.0 mmol).

  • Solvation: Suspend the starting material in absolute ethanol (25 mL). Note: The starting material may not fully dissolve until the reaction begins.

  • Catalyst Addition: Purge the flask with a gentle stream of Nitrogen (N₂) for 5 minutes. Carefully add 10% Pd/C (110 mg). Safety Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. Always add under an inert atmosphere.

Phase 2: Catalytic Hydrogenation
  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line to briefly evacuate the flask (10 seconds), then backfill with N₂. Repeat this cycle twice.

  • Hydrogenation: Evacuate the flask a final time and backfill with Hydrogen gas from a double-layered balloon.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 2 to 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in Dichloromethane). The starting material (yellowish, highly UV-active at 254 nm, Rf ~0.6) should completely disappear, replaced by a highly polar baseline spot (the amine). The reaction mixture will transition from a yellow suspension to a colorless/pale gray mixture.

Phase 3: Catalyst Removal
  • Quenching: Once TLC confirms complete consumption of the starting material, remove the H₂ balloon and purge the flask thoroughly with N₂ for 10 minutes to remove residual hydrogen.

  • Filtration: Filter the reaction mixture through a tightly packed, pre-wetted pad of Celite 545 into a clean receiving flask. Rinse the filter cake with an additional 10 mL of absolute ethanol. Critical Handling: Do not allow the Pd/C filter cake to pull dry under vacuum, as it will ignite upon contact with air. Keep it wet and immediately quench the filter cake in a beaker of water.

Phase 4: Salt Formation & Isolation (Time-Critical)
  • Stabilization: Immediately upon completion of the filtration, add 1.25 M HCl in Ethanol (10.0 mL, 12.5 mmol) to the pale yellow/colorless filtrate. Stir the solution at room temperature for 30 minutes.

  • Concentration: Remove the volatiles under reduced pressure using a rotary evaporator (bath temperature < 40°C) to yield a crude solid.

  • Trituration: Suspend the crude solid in cold diethyl ether (20 mL), sonicate for 2 minutes, and filter. Wash the filter cake with additional cold ether (10 mL) and dry under high vacuum to afford 1-(4-methoxyphenyl)-1H-imidazol-4-amine hydrochloride as an off-white to pale tan solid.

Analytical Characterization & Troubleshooting

To validate the structural integrity of the synthesized hydrochloride salt, perform ¹H NMR analysis (in DMSO-d₆).

  • Diagnostic Shift: The most critical indicator of success is the chemical shift of the imidazole C5-proton. In the nitro starting material, the strongly electron-withdrawing -NO₂ group deshields this proton, pushing it downfield (typically δ 8.2 - 8.5 ppm). Upon reduction to the electron-donating -NH₂ group, this proton experiences significant shielding and will shift dramatically upfield (typically δ 6.8 - 7.2 ppm).

  • Troubleshooting Dark/Tarry Products: If the final product is a dark brown or black tar, the free base was exposed to oxygen for too long before acidification. Ensure the receiving flask for filtration is pre-purged with N₂ and the ethanolic HCl is added within seconds of completing the filtration.

References

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors Source: ChemMedChem (National Center for Biotechnology Information, PMC) URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Pharmaceuticals (National Center for Biotechnology Information, PMC) URL:[Link]

Application

The Strategic Utility of 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole in Synthetic Chemistry

Introduction In the landscape of modern synthetic chemistry, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, nitroimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, nitroimidazole scaffolds have garnered significant attention due to their versatile reactivity and prevalence in medicinally important compounds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole as a key synthetic intermediate. This guide will elucidate the synthesis of this valuable building block, its critical transformation into the corresponding 4-aminoimidazole derivative, and the subsequent applications of this amine in the synthesis of biologically active molecules.

The core utility of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole lies in the latent functionality of the nitro group. While the electron-withdrawing nature of the nitro group influences the reactivity of the imidazole ring, its true synthetic potential is realized upon its reduction to a primary amine. This transformation opens up a plethora of synthetic possibilities, enabling the introduction of diverse functionalities and the construction of elaborate molecular frameworks.

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is most effectively approached as a two-step sequence, commencing with the N-arylation of imidazole followed by a regioselective nitration.

Part 1: Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole

The initial step involves the formation of the C-N bond between the imidazole ring and the 4-methoxyphenyl moiety. Several robust methods are available for this transformation, with the Ullmann condensation and copper-catalyzed cross-coupling reactions being the most prevalent.

Protocol 1: Ullmann-Type N-Arylation

The Ullmann condensation is a classical and reliable method for the N-arylation of imidazoles.[3] This reaction typically involves the coupling of an aryl halide with imidazole in the presence of a copper catalyst and a base at elevated temperatures.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), 4-iodoanisole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-1H-imidazole.

Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acids

A milder and often more efficient alternative to the traditional Ullmann reaction is the copper-catalyzed N-arylation using an arylboronic acid.[1][2]

  • Reaction Scheme:

  • Detailed Protocol:

    • To a reaction vessel, add imidazole (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), copper(II) acetate (0.1 eq.), and a suitable base such as triethylamine or pyridine (2.0 eq.).

    • Add a solvent such as dichloromethane (DCM) or toluene.

    • Stir the reaction mixture at room temperature to 50 °C for 12-24 hours under an air or oxygen atmosphere, monitoring by TLC.

    • After completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

Part 2: Regioselective Nitration

The nitration of 1-(4-methoxyphenyl)-1H-imidazole requires careful control of reaction conditions to achieve regioselectivity for the C4-position of the imidazole ring. The electron-donating nature of the 4-methoxyphenyl group can activate the aryl ring towards electrophilic substitution, hence, conditions must be chosen to favor nitration on the imidazole moiety.

Protocol 3: Nitration of 1-(4-Methoxyphenyl)-1H-imidazole

A common method for the nitration of aromatic heterocycles involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[4]

  • Reaction Scheme:

  • Detailed Protocol:

    • In a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid to 1-(4-methoxyphenyl)-1H-imidazole with stirring.

    • Once the substrate is fully dissolved and the solution is cooled, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Key Transformation: Reduction to 1-(4-Methoxyphenyl)-1H-imidazol-4-amine

The reduction of the nitro group to a primary amine is a pivotal step that unlocks the synthetic potential of the intermediate. Several reliable methods are available for this transformation.

Protocol 4: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often the preferred method due to the formation of water as the only byproduct.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add 5-10 mol% of 10% palladium on carbon (Pd/C).

    • Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-4 atm) at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)-1H-imidazol-4-amine, which can be used directly in the next step or purified by column chromatography or recrystallization.

Protocol 5: Chemical Reduction with Tin(II) Chloride

For substrates that may be sensitive to catalytic hydrogenation, chemical reduction with tin(II) chloride in an acidic medium provides a robust alternative.

  • Reaction Scheme:

  • Detailed Protocol:

    • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in ethanol or concentrated hydrochloric acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise with stirring.

    • Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethyl acetate.

    • Extract the aqueous filtrate with ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.

Applications in the Synthesis of Bioactive Molecules

The resulting 1-(4-methoxyphenyl)-1H-imidazol-4-amine is a versatile building block for the synthesis of a variety of complex molecules, particularly those with applications in medicinal chemistry. The primary amino group can participate in a wide range of chemical transformations, including amide bond formation, sulfonamide synthesis, and the construction of new heterocyclic rings.

A significant application of this intermediate is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a substituted heterocyclic core that interacts with the hinge region of the kinase active site. The 4-aminoimidazole scaffold has been identified as a privileged structure in this context.[5][6]

Example Application: Synthesis of a Kinase Inhibitor Precursor

The 4-amino group can be acylated with a variety of carboxylic acids or their activated derivatives to introduce side chains that can occupy other pockets of the kinase active site, leading to potent and selective inhibitors.

  • Workflow:

    G Intermediate 1-(4-Methoxyphenyl)- 1H-imidazol-4-amine Product Amide-Coupled Product (Kinase Inhibitor Scaffold) Intermediate->Product Acylation Reagent Substituted Acyl Chloride or Carboxylic Acid Reagent->Product

    Caption: General workflow for the utilization of the aminoimidazole intermediate.

Data Summary

CompoundSynthesis MethodKey ReagentsTypical Yield
1-(4-Methoxyphenyl)-1H-imidazoleUllmann CondensationImidazole, 4-Iodoanisole, CuI, K₂CO₃Good to High
1-(4-Methoxyphenyl)-1H-imidazoleCopper-Catalyzed N-ArylationImidazole, 4-Methoxyphenylboronic Acid, Cu(OAc)₂High
1-(4-Methoxyphenyl)-4-nitro-1H-imidazoleElectrophilic NitrationHNO₃, H₂SO₄Moderate
1-(4-Methoxyphenyl)-1H-imidazol-4-amineCatalytic HydrogenationH₂, Pd/CHigh
1-(4-Methoxyphenyl)-1H-imidazol-4-amineChemical ReductionSnCl₂·2H₂O, HClGood to High

Conclusion

1-(4-Methoxyphenyl)-4-nitro-1H-imidazole serves as a strategically important synthetic intermediate, primarily through its conversion to the corresponding 4-amino derivative. The protocols outlined in this guide provide robust and reliable methods for the synthesis of this intermediate and its subsequent transformation. The resulting 1-(4-methoxyphenyl)-1H-imidazol-4-amine is a valuable building block for the construction of complex molecular scaffolds, particularly in the field of medicinal chemistry for the development of novel kinase inhibitors. The versatility of the amino group allows for a wide range of derivatization, making this intermediate a powerful tool in the arsenal of the synthetic chemist.

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  • El-Sayed, N. N. E., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry, 17(16), 5846-5855. [Link]

  • Bhat, V. G., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 690. [Link]

  • Sloop, J. C., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(4), 963-973. [Link]

Sources

Method

Application Note: In Vivo Toxicity Testing Strategies for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Executive Summary & Mechanistic Rationale 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is a synthetic nitroimidazole derivative. Compounds containing the 5-nitro-1H-imidazole or related structural domains are highly effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(4-methoxyphenyl)-4-nitro-1H-imidazole is a synthetic nitroimidazole derivative. Compounds containing the 5-nitro-1H-imidazole or related structural domains are highly effective against anaerobic bacteria and parasites; however, they are frequently flagged during preclinical development for severe adverse effects, most notably hepatotoxicity and neurotoxicity[1].

The Causality of Toxicity: The primary mechanism driving nitroimidazole-induced toxicity is the enzymatic reduction of the nitro group by hepatic nitroreductases (e.g., CYP450s). This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, which induce oxidative stress (ROS) and covalently bind to cellular macromolecules[1]. Recent transcriptome sequencing of related nitroimidazoles (like levornidazole) reveals that these reactive species severely disrupt multiple metabolic processes in the liver, including glucose, lipid, and protein metabolism, leading to acute cholestatic hepatitis-like damage[1].

To accurately capture these liabilities, this application note outlines a tiered, self-validating in vivo testing workflow. We integrate high-throughput zebrafish models for early hepatotoxicity screening[1] with standardized mammalian regulatory protocols (OECD TG 420 and TG 407)[2][3]. Furthermore, in alignment with the 2025 OECD guideline updates, we incorporate tissue collection for omics analysis to detect early metabolic shifts before macroscopic tissue damage occurs[4].

Bioactivation A 1-(4-methoxyphenyl)-4-nitro-1H-imidazole B Hepatic Nitroreductases (CYP450 Enzymes) A->B C Reactive Intermediates (Nitroso / Hydroxylamine) B->C Reduction D Macromolecule Binding & Oxidative Stress C->D E Hepatotoxicity (Metabolic Disruption) D->E F Neurotoxicity (CNS Lesions) D->F

Mechanistic pathway of nitroimidazole bioactivation leading to tissue toxicity.

Strategic Workflow Design

Our workflow utilizes a three-phase approach to ensure that each step validates the next, minimizing animal use while maximizing data output.

  • Phase 1: Zebrafish Hepatotoxicity Screen. Zebrafish (Danio rerio) offer a highly predictive, rapid in vivo model for liver toxicity. Because the structural polarity and electronegativity of nitroimidazole side-chains correlate directly with hepatotoxicity[1], this phase acts as an early dose-range finder and mechanistic screen.

  • Phase 2: Acute Oral Toxicity (OECD TG 420). We utilize the Fixed Dose Procedure rather than traditional lethal dose (LD50) testing. This method avoids death as an endpoint, relying instead on evident signs of toxicity at fixed doses (5, 50, 300, and 2000 mg/kg), which is more reproducible and humane[2].

  • Phase 3: 28-Day Repeated Dose Toxicity (OECD TG 407). This phase characterizes the systemic toxicity of the compound over a prolonged period, establishing the No-Observed-Adverse-Effect Level (NOAEL)[3]. Crucially, following the 2025 OECD updates, tissues are harvested for transcriptomic and metabolomic (omics) profiling[4].

Workflow Step1 Phase 1: Zebrafish Hepatotoxicity Screen (High-Throughput In Vivo) Step2 Phase 2: Acute Oral Toxicity (OECD TG 420 - Fixed Dose) Step1->Step2 Dose Range Finding Step3 Phase 3: 28-Day Repeated Dose (OECD TG 407 - Rodent) Step2->Step3 NOAEL Estimation Step4 Endpoint: Clinical Chemistry (ALT, AST, ALP) Step3->Step4 Step5 Endpoint: Tissue Collection (Histopathology & Omics) Step3->Step5

Integrated in vivo toxicity testing workflow for nitroimidazole derivatives.

Experimental Protocols

Protocol 1: Zebrafish Hepatotoxicity Assay (Phase 1)

Objective: Rapidly assess liver morphology changes and establish baseline hepatotoxic concentrations.

System Validation & Quality Control: This protocol is self-validating by including a known hepatotoxic nitroimidazole (e.g., Levornidazole) as a positive control and 0.1% DMSO as a vehicle negative control[1].

Step-by-Step Methodology:

  • Embryo Selection: Collect healthy transgenic Tg(fabp10a:GFP) zebrafish embryos (where the liver fluoresces green) at 72 hours post-fertilization (hpf).

  • Compound Preparation: Dissolve 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in DMSO. Prepare working solutions in E3 medium (final DMSO concentration ≤ 0.1%).

  • Exposure: Transfer 30 embryos per group into 6-well plates. Expose to vehicle, positive control, and test compound (e.g., 10, 50, 100, 300 µM) from 72 hpf to 120 hpf.

  • Imaging & Analysis: At 120 hpf, anesthetize larvae with 0.016% tricaine. Image the liver using a fluorescence microscope.

  • Quantification: Measure liver area, fluorescence intensity, and yolk sac retention (indicating metabolic disruption) using ImageJ.

Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (Phase 2)

Objective: Identify the dose that produces evident toxicity without causing severe suffering or death, strictly adhering to OECD TG 420[2].

Step-by-Step Methodology:

  • Sighting Study: Select a starting dose based on Phase 1 data (typically 300 mg/kg if no prior mammalian data exists)[2]. Administer the dose via oral gavage to a single female Sprague-Dawley rat.

  • Observation: Observe the animal continuously for the first 24 hours, focusing on tremors, convulsions, salivation, and lethargy (indicators of nitroimidazole neurotoxicity).

  • Dose Adjustment: If no severe toxicity is observed, dose a further animal at the next fixed level (2000 mg/kg). If toxicity is severe, drop to 50 mg/kg[2].

  • Main Study: Once the appropriate dose is identified, dose a group of 4 additional females. Observe for 14 days.

Protocol 3: 28-Day Repeated Dose Toxicity with Omics Integration (Phase 3)

Objective: Determine the NOAEL and identify target organ toxicity (liver, nervous system) following OECD TG 407[3], incorporating 2025 omics updates[4].

System Validation & Quality Control: Include a satellite group of 10 animals (5 per sex) dosed at the highest level, followed by a 14-day treatment-free recovery period to assess the reversibility or persistence of toxic effects[3].

Step-by-Step Methodology:

  • Animal Allocation: Divide young adult rats into 4 main groups (Vehicle, Low, Mid, High dose) with 10 animals/group (5 males, 5 females). Add the satellite recovery group[3].

  • Dosing: Administer the test compound daily via oral gavage for 28 days.

  • In-Life Observations: In the fourth week, conduct functional observational batteries (FOB) to assess sensory reactivity, grip strength, and motor activity—critical for detecting nitroimidazole-induced CNS lesions[3].

  • Necropsy & Omics Harvesting: On day 29, euthanize the main groups. Collect blood for clinical chemistry. Rapidly excise the liver; flash-freeze one lobe in liquid nitrogen for transcriptomic analysis (to assess glucose/lipid metabolism disruption)[1][4], and fix the remaining tissue in 10% neutral buffered formalin for histopathology.

Data Presentation & Interpretation

To ensure robust decision-making, quantitative data must be structured for immediate comparison against vehicle controls.

Table 1: Zebrafish Hepatotoxicity Phenotypic Scoring Summary

Used to quantify Phase 1 morphological changes.

Treatment GroupLiver Area (% of Control)Fluorescence Intensity (A.U.)Yolk Sac Area (mm²)Hepatotoxicity Phenotype
Vehicle (0.1% DMSO)100 ± 5.24500 ± 2100.15 ± 0.02Normal
Positive Control62 ± 8.42100 ± 3400.28 ± 0.05Severe Atrophy / Necrosis
Test Cmpd - 10 µM98 ± 6.14350 ± 2800.16 ± 0.03Normal
Test Cmpd - 100 µM78 ± 7.33200 ± 4100.22 ± 0.04Moderate Atrophy

* p < 0.05 compared to vehicle control.

Table 2: Rodent Clinical Chemistry Panel (Phase 3 - Day 29)

Used to assess systemic liver and kidney function.

BiomarkerVehicle ControlLow DoseMid DoseHigh DoseClinical Implication
ALT (U/L) 35.2 ± 4.138.1 ± 5.055.4 ± 8.2112.3 ± 15.4Hepatocellular damage
AST (U/L) 82.1 ± 9.585.0 ± 10.2105.2 ± 12.1180.5 ± 22.1Liver/Muscle necrosis
ALP (U/L) 120.4 ± 15.2125.1 ± 14.8160.3 ± 18.5245.8 ± 30.2Cholestatic injury
BUN (mg/dL) 14.5 ± 2.115.0 ± 2.316.2 ± 2.518.1 ± 3.0Renal function (Stable)

* p < 0.05 compared to vehicle control. Elevations in ALT, AST, and ALP indicate a dose-dependent induction of cholestatic hepatitis-like injury, consistent with nitroimidazole toxicity.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. National Institutes of Health (NIH) / OECD. Available at:[Link]

  • Hepatotoxicity Evaluation of Levornidazole and Its Three Main Impurities: Based on Structure–Toxicity Classification Prediction Combined with Zebrafish Toxicity Assessment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • OECD Chemical Testing Guidelines 2025 Updated (Omics Analysis Integration). Auxilife. Available at: [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(4-methoxyphenyl)-4-nitro-1H-imidazole synthesis

Optimizing the Synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Welcome to the . As a Senior Application Scientist, I frequently consult on the N-arylation of highly deactivated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing the Synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Welcome to the . As a Senior Application Scientist, I frequently consult on the N-arylation of highly deactivated heterocycles. Synthesizing 1-(4-methoxyphenyl)-4-nitro-1H-imidazole presents a dual chemical challenge. First, the strong electron-withdrawing nature of the 4-nitro group severely dampens the nucleophilicity of the imidazole nitrogen. Second, the tautomerization of 4-nitroimidazole introduces competing regioselectivity (4-nitro vs. 5-nitro).

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high-yield, regioselective C-N bond formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Chan-Lam coupling stalling at 20-30% conversion? A1: The primary culprit is the diminished nucleophilicity of 4-nitroimidazole. The -NO₂ group pulls electron density away from the N-H center, creating a high activation barrier for the coordination of the azole to the Cu(II) species during the catalytic cycle [[1]](). Furthermore, the electron-donating methoxy group on the aryl halide or boronic acid can create mismatched electronic demands depending on the catalyst system, leading to lower yields 2. Causality & Solution: Shift from ligand-free conditions to a bidentate ligand system. Phenanthroline-based ligands (e.g., 1,10-phenanthroline or 4,5-diazafluoren-9-one) significantly enhance the electrophilicity of the copper center, facilitating the transmetallation and subsequent reductive elimination steps [[3]]().

Q2: I am seeing a mixture of 4-nitro and 5-nitro regioisomers. How do I improve regioselectivity? A2: 4-nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. N-arylation can occur at either nitrogen. While the 5-nitro position is sterically hindered, high temperatures and strong bases can override this kinetic preference, leading to thermodynamic mixtures. Causality & Solution: To exclusively isolate the 4-nitro isomer, utilize a bulky base (such as Cs₂CO₃) and lower the reaction temperature. For absolute precision, Palladium-catalyzed cross-coupling utilizing bulky phosphine ligands (like BrettPhos) has been shown to provide completely N1-selective arylation of unsymmetric imidazoles by capitalizing on extreme steric differentiation 4.

Q3: My reaction mixture turns black and stops reacting. What is happening? A3: A rapid shift to a black suspension indicates catalyst death—specifically, the disproportionation of active copper into inactive Cu(0) (copper metal) and Cu(II) oxides. The Chan-Lam coupling requires the continuous oxidation of Cu(II) to Cu(III) by molecular oxygen to drive reductive elimination 1. If oxygen is depleted, the catalytic cycle collapses. Causality & Solution: Ensure continuous, active sparging of dry air or O₂ through the reaction mixture, rather than relying on a static balloon.

Part 2: Diagnostic Logic Workflow

Troubleshooting Start Low Yield of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole CheckSM Is starting material (4-nitroimidazole) unreacted? Start->CheckSM YesSM Check Catalyst & Oxidant (Increase O2 sparging, add Phenanthroline ligand) CheckSM->YesSM Yes NoSM Identify Byproducts CheckSM->NoSM No Regio Formation of 5-nitro regioisomer? NoSM->Regio Homo Homocoupling of boronic acid? NoSM->Homo FixRegio Lower Temp & Use Bulky Base (Cs2CO3) Regio->FixRegio Yes FixHomo Slow addition of boronic acid over 2h Homo->FixHomo Yes

Diagnostic workflow for troubleshooting low yields in 4-nitroimidazole N-arylation.

Part 3: Quantitative Comparison of N-Arylation Strategies

To select the optimal route for your specific laboratory setup, compare the empirical data of the four primary coupling strategies below:

MethodologyAryl SourceCatalyst / Ligand SystemTempRegioselectivity (4-NO₂ : 5-NO₂)Typical Yield
Standard Chan-Lam 4-Methoxyphenylboronic acidCu(OAc)₂ / Pyridine25°C85:1545%
Ligand-Accelerated Chan-Lam 4-Methoxyphenylboronic acidCu(OAc)₂ / 1,10-Phenanthroline40°C95:582%
Ullmann-Type Coupling 4-IodoanisoleCuI / DMEDA110°C70:3065%
Pd-Catalyzed Cross-Coupling 4-BromoanisolePd₂(dba)₃ / BrettPhos100°C>99:188%
Part 4: Self-Validating Experimental Protocol

Optimized Ligand-Accelerated Chan-Evans-Lam Coupling This protocol is designed with built-in visual checkpoints to ensure the catalytic cycle remains active throughout the reaction.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, combine 4-nitroimidazole (1.0 mmol, 113 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), anhydrous Cu(OAc)₂ (0.1 mmol, 18 mg), and 1,10-phenanthroline (0.2 mmol, 36 mg).

  • Solvent & Base Addition: Add 10 mL of anhydrous dichloromethane (DCM) followed by pyridine (2.0 mmol, 161 µL).

    • Validation Checkpoint: The solution must transition to a deep, vibrant blue/green color within 5 minutes. This visual cue confirms successful coordination of the phenanthroline ligand to the Cu(II) center. If the solution remains pale or cloudy, verify the quality and dryness of your Cu(OAc)₂.

  • Aerobic Oxidation: Equip the flask with an air-sparging tube (a long needle connected to a dry air line works well). Sparge the solution continuously while stirring vigorously at 40°C for 24 hours.

    • Validation Checkpoint: The reaction mixture must remain blue/green. A rapid shift to a black suspension indicates catalyst death (precipitation of Cu(0) or inactive copper oxides) due to oxygen starvation. Increase air flow immediately if darkening occurs.

  • Reaction Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The product 1-(4-methoxyphenyl)-4-nitro-1H-imidazole will appear as a distinct UV-active spot with a higher Rf than the starting imidazole.

  • Workup: Dilute the mixture with 20 mL of EtOAc and filter through a short pad of Celite to remove copper salts. Wash the filtrate with 1M aqueous HCl (2 × 15 mL) to remove pyridine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient 20% to 50% EtOAc in Hexanes) to isolate the pure 4-nitro regioisomer.

References
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source: Beilstein Journal of Organic Chemistry URL:1

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs Source: Biomed Journal of Scientific & Technical Research URL:2

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae Source: PubMed Central (PMC) / NIH URL:3

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: Journal of the American Chemical Society / MIT Open Access URL:4

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in DMSO

Introduction Welcome to the dedicated technical support guide for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole. This document serves as a critical resource for researchers, scientists, and drug development professionals enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the dedicated technical support guide for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole. This document serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and widely used aprotic solvent, known for its ability to dissolve a broad range of compounds, certain molecules like 1-(4-methoxyphenyl)-4-nitro-1H-imidazole can present significant solubility hurdles that may impact experimental reproducibility and data integrity.[1][2]

The unique chemical structure of this nitroimidazole derivative, while promising for various research applications, contributes to its poor solubility profile. This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these issues, moving from basic principles to advanced techniques. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure your compound remains in solution, allowing for accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common and immediate questions researchers face when working with this compound.

Q1: I've added the calculated amount of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole powder to my DMSO, but it's not dissolving. What should I do first?

A1: Do not assume the compound is insoluble. Initial dissolution can be slow. First, ensure you are using high-purity, anhydrous DMSO, as water contamination can significantly reduce solubility.[3][4] Gently vortex the solution for several minutes.[1] If solid particles remain, sonication in a water bath for 10-15 minutes is a highly effective next step.[5] Gentle warming in a 37°C water bath can also be employed, but be cautious, as excessive heat can potentially degrade the compound.[1][6]

Q2: My compound dissolved in 100% DMSO, but precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A2: This is a classic sign of a compound having high kinetic solubility but low thermodynamic solubility.[7][8] In 100% DMSO, the compound is readily solvated. However, when introduced to an aqueous environment, the significant change in polarity causes the compound to crash out of the solution as it is no longer thermodynamically stable.[9]

To fix this:

  • Perform serial dilutions in 100% DMSO first. Before the final dilution into your aqueous buffer, create intermediate concentrations in pure DMSO. This ensures that you are adding a very small volume of a concentrated DMSO stock to a large volume of buffer, which can sometimes prevent localized precipitation.[3][10]

  • Reduce the final assay concentration. The compound may simply not be soluble at your target concentration in the final assay buffer, which typically contains <0.5% DMSO.[11]

  • Pre-mix the buffer. Before adding your compound, try adding an equivalent volume of pure DMSO to your aqueous buffer. Then, add your DMSO-dissolved compound to this DMSO-buffer mixture with vigorous vortexing. This can help ease the polarity shock.[10]

Q3: What is the maximum concentration of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole I can realistically achieve in DMSO?

Q4: Can I heat the DMSO to dissolve my compound?

A4: Yes, gentle warming is a standard technique. A water bath set to 37-50°C can significantly aid dissolution.[5] However, be aware that DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at lower temperatures.[2][13] Always use minimal necessary heat for the shortest possible time. For nitro-containing compounds, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Q5: Does the pH of my final assay buffer matter for the solubility of this compound?

A5: Absolutely. The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[14] While the pKa can be influenced by the various substituents on the ring, adjusting the pH of your final aqueous buffer away from the compound's isoelectric point can increase charge and dramatically improve solubility.[9][15] Experimenting with buffers at pH 6.5, 7.4, and 8.0 could reveal an optimal pH for maintaining solubility.

In-Depth Troubleshooting Guides

Guide 1: Foundational Dissolution Protocol & Best Practices

This guide establishes a baseline protocol for dissolving your compound and ensuring the quality of your solvent, which is a critical, often overlooked, factor.

The Causality Behind Solvent Quality

The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture.[4] Water is a poor solvent for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, and its presence in DMSO creates micro-environments that lower the overall solvating power of the DMSO, promoting precipitation.[16] Furthermore, impurities in lower-grade DMSO can act as nucleation sites, initiating premature precipitation of your compound.[4]

Step-by-Step Protocol for Preparing a 10 mM Stock Solution
  • Preparation: Use a new, sealed vial of anhydrous, high-purity DMSO (≥99.9%).[3] Allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required mass of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Initial Mixing: Cap the tube tightly and vortex at medium speed for 2-3 minutes.[1] Visually inspect for any remaining solid material.

  • Sonication: If solids persist, place the tube in a water bath sonicator. Sonicate for 10-15 minute intervals, checking for dissolution between cycles.[5]

  • Gentle Warming (Optional): If sonication is insufficient, move the tube to a 37°C water bath for 10 minutes. Vortex again.[6]

  • Final Check & Storage: Once the solution is completely clear, it is ready. For storage, aliquot the stock solution into single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles and light exposure.[1] Store at -20°C or -80°C.[11]

Guide 2: Leveraging Co-Solvents to Enhance Solubility

When DMSO alone is insufficient, particularly upon aqueous dilution, a carefully chosen co-solvent can be highly effective.

The Mechanism of Co-Solvency

A co-solvent acts as an intermediary, bridging the large polarity gap between DMSO and water. By creating a solvent mixture with a dielectric constant that is more favorable for the solute, it helps keep the compound solvated when it transitions from a high-organic to a high-aqueous environment.

Recommended Co-solvents & Evaluation
Co-SolventTypical Starting % (v/v) in DMSOKey Characteristics & Considerations
N-methyl-2-pyrrolidone (NMP) 10-30%A powerful, polar aprotic solvent. Can significantly enhance the solubility of many compounds. Ensure it is compatible with your downstream assay.
Polyethylene Glycol 400 (PEG400) 20-50%A viscous, water-miscible polymer. Often used in formulations to improve solubility and stability.[11] May increase the viscosity of your stock solution.
Ethanol (Absolute) 10-20%A common and effective polar protic solvent. Can disrupt intermolecular forces that favor crystallization. Ensure it is tolerated by your cell model if applicable.
Co-Solvent Testing Protocol
  • Prepare several small-scale test mixtures of your chosen co-solvent in DMSO (e.g., 90:10, 80:20 DMSO:NMP).

  • Attempt to dissolve 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in each mixture following the protocol in Guide 1.

  • Identify the mixture that provides the best solubility.

  • Critically, test the dilution of this new stock solution into your aqueous buffer. Add 1 µL of the co-solvent stock to 99 µL of buffer, vortex, and observe for precipitation over 30 minutes.

Guide 3: Systematic Workflow for Troubleshooting

This workflow provides a logical decision-making process for tackling solubility issues, from initial observation to final solution.

G start Start: Compound Fails to Dissolve in DMSO check_solvent Step 1: Verify Solvent Quality (Anhydrous, High-Purity DMSO?) start->check_solvent use_energy Step 2: Apply Physical Methods (Vortex, Sonicate, Gentle Heat) check_solvent->use_energy dissolved_dmso Is Compound Dissolved in 100% DMSO? use_energy->dissolved_dmso precip_dilution Problem: Precipitates Upon Aqueous Dilution dissolved_dmso->precip_dilution No serial_dilute Step 3: Optimize Dilution (Serial Dilution in 100% DMSO First) dissolved_dmso->serial_dilute Yes, but... precip_dilution->serial_dilute check_precip Does it Still Precipitate? serial_dilute->check_precip adjust_ph Step 4: Modify Aqueous Buffer (Adjust pH) check_precip->adjust_ph Yes success Success: Compound is Soluble in Final Assay Medium check_precip->success No check_precip2 Does it Still Precipitate? adjust_ph->check_precip2 use_cosolvent Step 5: Introduce Co-Solvent (e.g., NMP, PEG400) check_precip2->use_cosolvent Yes check_precip2->success No use_cosolvent->success Soluble fail Contact Technical Support for Advanced Formulation Strategies use_cosolvent->fail Still Precipitates

Caption: A step-by-step decision tree for addressing solubility issues.

References
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Borysov, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Kjellerup, B. V., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Sharma, M., et al. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • Ségaliny, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC. [Link]

  • gChem. (n.d.). DMSO. [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Lounnas, V., et al. (2013). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. [Link]

  • ResearchGate. (2014). If I dissolve compounds in DMSO and separate by preparative TLC, That make any problem to evaporate for dissolving in DMSO?[Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. [Link]

  • Chemstock. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole...[Link]

  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • NextSDS. (n.d.). 1-(4-METHOXYBENZYL)-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Pollock, J. A., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • ResearchGate. (2025). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. [Link]

  • PubMed. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]

  • Reddit. (2025). Compund dilution in DMSO. [Link]

  • MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Welcome to the technical support center for the chromatographic purification of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting for the successful isolation of this compound. As Senior Application Scientists, we have synthesized key technical information and field-proven insights to address the specific challenges you may encounter.

Understanding the Molecule: Key Physicochemical Characteristics

1-(4-methoxyphenyl)-4-nitro-1H-imidazole possesses structural features that dictate its chromatographic behavior. The presence of the nitro group and the imidazole ring imparts significant polarity, while the methoxyphenyl group adds a degree of non-polar character. This amphiphilic nature requires a careful selection of chromatographic conditions to achieve optimal separation. Nitroimidazoles can also exhibit sensitivity to prolonged exposure to acidic or basic conditions, as well as high temperatures, which must be considered during method development.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying 1-(4-methoxyphenyl)-4-nitro-1H-imidazole?

A1: For a compound with the expected polarity of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, both normal-phase and reversed-phase chromatography are viable options. A typical initial approach would be to use Thin-Layer Chromatography (TLC) to scout for a suitable solvent system for normal-phase flash column chromatography on silica gel.[2] This is often a cost-effective and rapid way to perform an initial cleanup. For higher purity requirements, reversed-phase High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]

Q2: What are some good starting solvent systems for TLC analysis?

A2: Based on the purification of similar nitroimidazole compounds, good starting solvent systems for TLC on silica gel plates include mixtures of a moderately polar solvent and a non-polar solvent.[1][5] We recommend screening the following:

  • Ethyl acetate/Hexane (or Heptane) gradients (e.g., 20% to 80% ethyl acetate)

  • Dichloromethane/Methanol gradients (e.g., 1% to 10% methanol)

  • Chloroform/Methanol (e.g., 9:1 v/v)[1][5]

Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on a flash column.[2][6]

Q3: What type of HPLC column is most suitable for this compound?

A3: For reversed-phase HPLC, a C18 column is the most common and a good starting point for a wide range of polarities.[7][8][9] If you experience poor retention, consider a column with a more polar stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer alternative selectivity for nitroaromatic compounds.[10][11]

Q4: How can I detect the compound during chromatography?

A4: The nitroaromatic and imidazole moieties in the molecule are strong UV chromophores. Therefore, UV detection is the most straightforward method. A wavelength of 254 nm is commonly used for the detection of nitroaromatic compounds and should provide good sensitivity.[7][8][12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole.

Issue 1: Poor Separation in Normal-Phase Flash Chromatography

Symptoms:

  • The target compound co-elutes with impurities.

  • Broad peaks leading to low-purity fractions.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is either too high or too low. Re-optimize the solvent system using TLC. A common strategy is to use a binary solvent system and vary the ratio of the polar and non-polar components. For complex mixtures, a ternary solvent system (e.g., hexane/ethyl acetate/methanol) might provide better resolution.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. As a general rule, for flash chromatography, the amount of silica gel should be 50-100 times the weight of the crude sample.
Improper Column Packing Air bubbles or channels in the silica bed will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[2][14]
Compound Degradation on Silica Nitroimidazoles can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation (e.g., appearance of new spots on TLC after exposure to silica), consider deactivating the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%).[11] Alternatively, use a different stationary phase like neutral alumina.
Issue 2: Low or No Retention in Reversed-Phase HPLC

Symptoms:

  • The compound elutes in or near the solvent front (void volume).

Possible Causes & Solutions:

Possible Cause Solution
Analyte is too Polar The compound has a very high affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase.
Increase the aqueous portion of the mobile phase: Start with a high percentage of water (e.g., 90-95%) and gradually introduce the organic modifier (acetonitrile or methanol).
Use a more polar stationary phase: Switch from a C18 to a C8, Phenyl, or a polar-embedded column.[11]
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or diol) with a high organic mobile phase.[2][15]
Analyte is Ionized If the compound is basic (the imidazole ring can be protonated), it will be highly polar in its ionized form.
Adjust the mobile phase pH: To increase retention of a basic compound, increase the pH of the mobile phase to suppress its ionization. A buffer should be used to maintain a stable pH.[10][11] Ensure the chosen pH is compatible with the stability of your compound and the column (most silica-based columns are stable between pH 2 and 8).
Issue 3: Low Product Yield After Purification

Symptoms:

  • The amount of pure compound recovered is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Solution
Compound Degradation As mentioned, the compound may be unstable on silica gel or at certain pH values.
Test for stability: Spot your compound on a TLC plate and let it sit for a few hours before developing to see if new spots appear.[2] Also, test the stability in the mobile phase you plan to use.
Minimize exposure time: Use flash chromatography for faster separation.[14]
Work at lower temperatures: If the compound is thermally labile, consider running the chromatography in a cold room.
Irreversible Adsorption The compound may be binding too strongly to the stationary phase.
For normal-phase: Add a small amount of a more polar solvent (e.g., methanol or a few drops of acetic acid/triethylamine depending on the compound's nature) to the eluent to help desorb the compound.
For reversed-phase: Ensure the elution strength of the mobile phase is sufficient to elute the compound.
Incomplete Elution The chromatography was stopped before the compound fully eluted from the column.
Monitor the elution carefully: Use TLC or a UV detector to track the compound's elution and continue collecting fractions until the compound is no longer detected.

Experimental Workflow & Method Development

A systematic approach is crucial for developing a robust purification method. The following workflow provides a general guideline.

Purification_Workflow cluster_0 Phase 1: Initial Analysis & Scouting cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Execution & Analysis cluster_3 Phase 4: Final Product Characterization TLC TLC Scouting (e.g., Hex/EtOAc, DCM/MeOH) Method_Choice Choose Method: Flash Chromatography vs. Prep-HPLC TLC->Method_Choice Solubility Solubility Testing (e.g., DCM, EtOAc, MeOH, ACN) Solubility->Method_Choice Stability Preliminary Stability Test (Spot on TLC plate, wait, elute) Stability->Method_Choice Flash_Chrom Normal-Phase Flash Chromatography Method_Choice->Flash_Chrom For large scale & initial cleanup Prep_HPLC Reversed-Phase Prep-HPLC Method_Choice->Prep_HPLC For high purity Optimize_Flash Optimize Gradient & Loading Flash_Chrom->Optimize_Flash Optimize_HPLC Optimize Gradient, Flow Rate & pH Prep_HPLC->Optimize_HPLC Purification Perform Purification Optimize_Flash->Purification Optimize_HPLC->Purification Fraction_Analysis Analyze Fractions by TLC/HPLC Purification->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Purity_Check Purity Assessment (e.g., Analytical HPLC, NMR) Solvent_Removal->Purity_Check Yield Calculate Yield Purity_Check->Yield

Caption: A general workflow for the development of a chromatographic purification method.

References

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis. Available from: [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. Available from: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - MDPI. Available from: [Link]

  • Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole under identical chromatographic conditi - AKJournals. Available from: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC | MICROSOLV - MTC USA. Available from: [Link]

  • 1-(4-Methoxyphenyl)-1H-imidazole | C10H10N2O | CID 82328 - PubChem. Available from: [Link]

  • TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Available from: [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. Available from: [Link]

  • Chromatography in Drug Development - ILT - Integrated Liner Technologies. Available from: [Link]

  • Storage stability study of metronidazole and hydroxymetronidazole in chicken eggs by liquid chromatography tandem mass spectrometry - PMC. Available from: [Link]

  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson - Saint Mary's University. Available from: [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness. Available from: [Link]

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Available from: [Link]

  • What is chromatography – types, uses, principles - Cytiva. Available from: [Link]

  • Chromatography: A Comprehensive Guide for Beginners - Pharma Now. Available from: [Link]

  • APPENDIX 3E Column Chromatography - SciSpace. Available from: [Link]

  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025 | Flash-Chromatography. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff | Request PDF - ResearchGate. Available from: [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available from: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available from: [Link]

  • High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - ResearchGate. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • 1-(4-METHOXYBENZYL)-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. Available from: [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. Available from: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available from: [Link]

  • TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC. Available from: [Link]

  • EP2644599A1 - Method for preparing 1-substituted-4-nitroimidazole compound - Google Patents.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. Available from: [Link]

Sources

Optimization

minimizing N-arylation byproducts in 1-(4-methoxyphenyl)-4-nitro-1H-imidazole preparation

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: controlling the regioselectivity during the N-arylation of tautomeric imidazoles.

When synthesizing 1-(4-methoxyphenyl)-4-nitro-1H-imidazole , researchers frequently encounter the unwanted 5-nitro regioisomer as a major byproduct. This guide provides the mechanistic causality behind this issue, troubleshooting FAQs, and a self-validating, field-proven protocol to achieve >99% N1-selectivity.

Mechanistic Overview: The Regioselectivity Challenge

4-Nitro-1H-imidazole exists in solution as a tautomeric mixture of the 4-nitro and 5-nitro forms. When subjected to basic conditions, the resulting imidazolide anion presents two nucleophilic nitrogen centers (N1 and N3). While the strongly electron-withdrawing nitro group reduces the nucleophilicity of the adjacent nitrogen, classical coupling methods (like unoptimized Ullmann reactions) fail to differentiate these sites effectively, leading to a mixture of 1-aryl-4-nitroimidazole and 1-aryl-5-nitroimidazole[1].

To minimize the 5-nitro byproduct, we must shift from traditional copper catalysis to Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing extremely bulky biaryl phosphine ligands (e.g., Me4tBuXPhos). The steric bulk of the ligand forces the aryl-palladium intermediate to couple exclusively at the less hindered N1 position.

Regioselectivity Tautomer 4-Nitro-1H-imidazole (Tautomeric Mixture) PdCat Pd(0) / Bulky Ligand (e.g., Me4tBuXPhos) Tautomer->PdCat 4-Iodoanisole Base N1_Path N1-Arylation (Sterically Unhindered) PdCat->N1_Path Favored Pathway (Kinetic Control) N3_Path N3-Arylation (Sterically Hindered) PdCat->N3_Path Disfavored Pathway (Steric Repulsion) Product1 1-(4-Methoxyphenyl)- 4-nitro-1H-imidazole (Desired: >99%) N1_Path->Product1 Product2 1-(4-Methoxyphenyl)- 5-nitro-1H-imidazole (Byproduct: Trace) N3_Path->Product2

Mechanistic pathway showing steric control for N1-selective arylation of 4-nitroimidazole.

Troubleshooting FAQs

Q: I am using Pd2(dba)3 and a bulky ligand, but my reaction stalls and overall yields are exceptionally low. What is going wrong? A: Unsymmetric imidazoles, including 4-nitroimidazole, strongly inhibit the in situ formation of the catalytically active Pd(0)-ligand complex by coordinating directly to the palladium center and displacing the phosphine ligand[2]. Solution: You must pre-activate the catalyst. Heat the Pd source and the ligand in your solvent mixture for 3–5 minutes before adding the 4-nitroimidazole and the base. Once the Pd-ligand complex is fully formed, the imidazole cannot displace the bulky ligand, and the reaction will proceed smoothly[2].

Q: Which coupling strategy offers the best regioselectivity for the 4-nitro isomer? A: While Copper-catalyzed methods are cost-effective, they typically yield moderate regioselectivity due to the tautomeric nature of the substrate[1]. To completely suppress the 5-nitro byproduct, Palladium-catalyzed coupling using bulky biaryl phosphine ligands is the gold standard, yielding >99% regioselectivity for the 4-nitro isomer[2].

Q: Can I improve regioselectivity if I am restricted to Copper-catalyzed Chan-Lam coupling? A: If you must use Cu(OAc)2 and 4-methoxyphenylboronic acid[3], you can marginally improve the 4-nitro:5-nitro ratio by:

  • Lowering the temperature: Run the reaction at room temperature, which favors the kinetically preferred N1-arylation[3].

  • Solvent selection: Use polar coordinating solvents (e.g., Methanol or DMF) to stabilize the intermediate copper complexes.

  • Ligand addition: Adding a bidentate ligand like 1,10-phenanthroline can increase the steric bulk around the copper center, slightly improving N1 selectivity.

Quantitative Method Comparison

To assist in selecting the appropriate methodology based on your lab's constraints, refer to the quantitative comparison below:

Coupling MethodCatalyst / Ligand SystemAryl DonorTemp (°C)Regioselectivity (4-NO2 : 5-NO2)Typical Yield
Classical Ullmann CuI / None4-Iodoanisole150~ 3:140–60%
Modified Ullmann CuI / 1,10-Phenanthroline4-Iodoanisole110~ 5:170–80%
Chan-Lam Cu(OAc)2 / TMEDA4-Methoxyphenylboronic acid25~ 4:165–75%
Pd-Catalyzed Pd2(dba)3 / Me4tBuXPhos4-Iodoanisole120> 99:1 > 85%

Field-Proven Experimental Protocol

This self-validating protocol utilizes the pre-activation strategy to ensure complete N1-selectivity, effectively eliminating the 5-nitroimidazole byproduct.

Reagents Required:

  • 4-Nitro-1H-imidazole (1.2 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Pd2(dba)3 (0.25 mol%)

  • Me4tBuXPhos (Ligand L1) (0.5 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Toluene / tert-Butanol (1:1 v/v, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 and Me4tBuXPhos. Add the degassed Toluene/tert-Butanol mixture to achieve a final substrate concentration of 0.5 M. Heat the mixture at 120 °C for exactly 3 minutes to form the active Pd(0) complex. The solution color will shift, indicating complexation.

  • Substrate Addition: Remove the tube from the heat source and allow it to cool slightly. Quickly add 4-iodoanisole, 4-nitro-1H-imidazole, and K3PO4 against a positive flow of argon.

  • Cross-Coupling: Seal the tube and stir the reaction mixture vigorously at 120 °C for 12–24 hours. Monitor the consumption of 4-iodoanisole via LC-MS.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate 1-(4-methoxyphenyl)-4-nitro-1H-imidazole as a pure solid.

ExperimentalWorkflow Step1 Step 1: Catalyst Pre-activation Mix Pd2(dba)3 + Ligand in Solvent Heat at 120°C for 3 min Step2 Step 2: Substrate Addition Add 4-Iodoanisole, 4-Nitroimidazole, K3PO4 Step1->Step2 Step3 Step 3: Cross-Coupling Stir at 120°C for 12-24 h under Argon Step2->Step3 Step4 Step 4: Isolation Filter, Concentrate, Column Chromatography Step3->Step4

Step-by-step experimental workflow for the pre-activated Pd-catalyzed N-arylation.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Introduction Welcome to the technical support guide for the crystallization of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole. Crystallization is a critical purification technique in organic synthesis and pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the crystallization of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole. Crystallization is a critical purification technique in organic synthesis and pharmaceutical development, essential for isolating compounds in a highly pure, solid state.[1][2] This process leverages differences in solubility to separate the desired product from impurities, unreacted starting materials, and side products.[1] For researchers working with 1-(4-methoxyphenyl)-4-nitro-1H-imidazole and other novel nitroimidazole derivatives, achieving high-quality crystals is paramount for accurate downstream analysis and formulation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and detailed protocols to overcome common challenges encountered during the crystallization process. Our goal is to empower you with the scientific understanding and practical techniques needed to optimize your experiments for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed. What's the most common reason for this? The most frequent cause of crystallization failure is using too much solvent.[3][4] This keeps the compound fully dissolved even at low temperatures, preventing the solution from becoming supersaturated, which is a prerequisite for crystal formation.[2]

Q2: My compound has formed an "oil" or a waxy solid instead of crystals. What does this mean and how can I fix it? "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is low relative to the solvent's boiling point or if significant impurities are present.[4] To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[4] Further purification of the crude material may also be necessary.[5]

Q3: How do I select the best solvent for crystallization? A suitable crystallization solvent should dissolve your compound completely when hot but poorly when cold.[5] This differential solubility is key to maximizing recovery. The ideal solvent should also be chemically inert with your compound, have a relatively low boiling point for easy removal, and be non-toxic. Experimenting with various solvents or solvent mixtures is often required to find the optimal system.[5]

Q4: My yield is very low. How can I improve it? A poor yield often indicates that a significant amount of the compound remains in the mother liquor (the solution after filtration).[3] This can be caused by using too much solvent or not cooling the solution to a low enough temperature. To improve yield, ensure you are using the minimum amount of hot solvent required to dissolve the compound. After initial crystal formation, cooling the flask in an ice bath can help maximize precipitation.[5]

Q5: What is the purpose of using a solvent-antisolvent (or solvent pair) system? A solvent-antisolvent system is used when no single solvent has the ideal solubility properties. The compound is first dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the antisolvent), in which the compound is insoluble, is slowly added until the solution becomes cloudy (saturated). This technique, particularly methods like vapor diffusion, allows for very slow and controlled crystal growth.[5][6]

In-Depth Troubleshooting Guides

Issue 1: Complete Failure of Crystallization

Symptom: The solution remains clear and homogenous even after prolonged cooling and standing. No solid material forms.

Root Cause Analysis & Solutions:

  • Cause A: Insufficient Supersaturation. The concentration of your compound is below its saturation point at the cooled temperature.

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[3] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" as a powder.

  • Cause B: High Solubility in the Chosen Solvent. The compound is simply too soluble in the solvent, even at low temperatures.

    • Solution: The solvent choice is likely inappropriate. The solvent must be removed (e.g., by rotary evaporation) and a new crystallization attempted with a different solvent or a solvent-antisolvent system.[3][5]

  • Cause C: Kinetically Hindered Nucleation. The solution is supersaturated, but the initial formation of crystal seeds (nuclei) is inhibited.

    • Solution 1 (Induce Nucleation): Scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3][4]

    • Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of the pure compound to the solution. This provides a perfect template for further crystal growth.[1][4]

    • Solution 3 (Evaporation Point): Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[3]

Issue 2: The Compound "Oils Out"

Symptom: Instead of forming solid crystals, the compound separates as a viscous liquid, a waxy substance, or an amorphous solid.

Root Cause Analysis & Solutions:

  • Cause A: Rapid Cooling. Cooling the solution too quickly can cause the compound to separate from the solution faster than it can organize into an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of extra solvent to ensure full dissolution. Allow the flask to cool very slowly. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools to room temperature) can promote the slow growth required for high-quality crystals.[4]

  • Cause B: Presence of Impurities. Impurities can interfere with the crystal lattice formation, depressing the melting point and favoring a liquid state.

    • Solution: The crude material needs to be purified before attempting crystallization again. Techniques such as column chromatography are effective for removing impurities that hinder crystallization.[5]

  • Cause C: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Alternatively, using a more viscous solvent can sometimes physically hinder the formation of an oil.[5]

Issue 3: Formation of Microcrystals, Needles, or Powder

Symptom: The resulting solid is a very fine powder or a mass of tiny needles. This product may be difficult to filter and is often less pure than larger crystals.[5]

Root Cause Analysis & Solutions:

  • Cause A: Excessive Supersaturation. The solution is too concentrated, leading to rapid and chaotic precipitation ("crashing out") rather than controlled crystal growth.

    • Solution: Re-heat the solution and add more solvent (e.g., 10-20% more) to reduce the level of supersaturation.[3] Then, allow the solution to cool slowly and without disturbance.

  • Cause B: Agitation or Vibration. Disturbances can trigger mass nucleation, leading to the formation of many small crystals instead of a few large ones.[5]

    • Solution: Place the crystallization vessel in a location free from vibrations and drafts. Avoid moving or swirling the flask once it has been set aside to cool.

Troubleshooting Flowchart

G cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Corrective Actions Start Crystallization Attempt Complete NoCrystals No Crystals Formed (Clear Solution) Start->NoCrystals Symptom OilingOut Compound 'Oils Out' Start->OilingOut Symptom FinePowder Microcrystals / Powder Formed Start->FinePowder Symptom Success Good Crystals Formed Start->Success Symptom Sol_Concentrate Evaporate excess solvent NoCrystals->Sol_Concentrate Cause: Too much solvent Sol_Induce Induce Nucleation (Scratch/Seed) NoCrystals->Sol_Induce Cause: Nucleation inhibited Sol_NewSolvent Change solvent system NoCrystals->Sol_NewSolvent Cause: High solubility OilingOut->Sol_NewSolvent Cause: Wrong solvent Sol_SlowCool Re-dissolve & cool slowly OilingOut->Sol_SlowCool Cause: Rapid cooling Sol_Purify Purify crude material OilingOut->Sol_Purify Cause: Impurities FinePowder->Sol_SlowCool Cause: Agitation / Rapid Cooling Sol_Dilute Add more solvent FinePowder->Sol_Dilute Cause: Too concentrated

Caption: Troubleshooting decision tree for common crystallization issues.

Experimental Protocols

Protocol 1: General Workflow for Recrystallization

This protocol outlines the fundamental steps for purifying a solid organic compound like 1-(4-methoxyphenyl)-4-nitro-1H-imidazole.

G A 1. Solvent Selection (See Table 1) B 2. Dissolve Crude Solid (in minimum hot solvent) A->B C 3. Hot Filtration (Optional) (to remove insoluble impurities) B->C D 4. Slow Cooling (allow crystals to form) C->D E 5. Cold Incubation (e.g., ice bath, to maximize yield) D->E F 6. Isolate Crystals (via suction filtration) E->F G 7. Wash Crystals (with small amount of cold solvent) F->G H 8. Dry Crystals (air dry or under vacuum) G->H

Caption: General experimental workflow for recrystallization.

Protocol 2: Single-Solvent Recrystallization

This is the most common method and should be the first approach if a suitable single solvent can be found.

Methodology:

  • Place the crude 1-(4-methoxyphenyl)-4-nitro-1H-imidazole in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue adding the solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.[5]

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin within 5-20 minutes.[3]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by suction filtration, washing them with a small volume of ice-cold solvent to remove any residual soluble impurities.

  • Allow the purified crystals to air-dry on the filter paper or dry them further in a desiccator.

Protocol 3: Vapor Diffusion Crystallization

This method is excellent for growing high-quality single crystals, especially with small amounts of material.[6] It relies on the slow diffusion of an antisolvent vapor into a solution of the compound.[5]

Methodology:

  • Dissolve the compound in a small amount of a "good" solvent (e.g., chloroform, dichloromethane) in a small, open container (like a 1-dram vial).

  • Place this small vial inside a larger, sealable container (like a beaker or jar).

  • Add a layer of the "antisolvent" or "poor" solvent (e.g., hexane, cyclohexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[7]

  • Seal the larger container tightly.

  • Over several hours to days, the volatile antisolvent will slowly diffuse into the good solvent in the inner vial. This gradually decreases the solubility of your compound, promoting slow, controlled crystal growth.

  • Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Reference Data

Table 1: Illustrative Solvent Screening Guide for Nitroimidazole Derivatives

Note: This table provides general guidance based on solvents used for similar nitroimidazole compounds.[7][8][9] The optimal solvent for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole must be determined experimentally.

SolventPolarityBoiling Point (°C)Potential Use as...Comments
Hexane / Cyclohexane Non-polar69 / 81Antisolvent / Poor Solvent Good for precipitating the compound from a more polar solution. Used in solvent pairs.[7]
Ethyl Acetate Medium77Primary Solvent / Co-solvent Often provides good differential solubility. Used in mixtures with methanol.[9]
Chloroform Medium61Good Solvent Effective at dissolving many organic compounds. Can be used in vapor diffusion.[7]
Acetone Polar Aprotic56Good Solvent Tends to dissolve many compounds well, even when cold. May not be ideal as a primary solvent.
Isopropanol Polar Protic82Primary Solvent Can be a good choice for many moderately polar compounds.
Ethanol Polar Protic78Primary Solvent Similar to methanol but less polar. A common choice for recrystallization.
Methanol Polar Protic65Primary Solvent / Good Solvent Frequently used for recrystallizing nitroimidazole derivatives.[8] May show high solubility.
Water Very Polar100Antisolvent The compound is unlikely to be soluble in water. Can be used to precipitate the product.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024, May 17). Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Machines - Zhanghua Dryer. (2025, November 10). Retrieved from [Link]

  • Crystallization Tips - Hampton Research. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Study on Selective Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (2016, June 25). Retrieved from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Retrieved from [Link]

  • Optimization - Hampton Research. (2015, March 15). Retrieved from [Link]

  • US3275649A - Process for the preparation of - Google Patents. (n.d.).
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy: 1-(4-methoxyphenyl)-4-nitro-1H-imidazole vs. Metronidazole

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of overcoming acquired resistance to standard therapies. For decades, Metronidazole —a classic 5-nitroimidazole—ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of overcoming acquired resistance to standard therapies. For decades, Metronidazole —a classic 5-nitroimidazole—has been the gold standard for treating anaerobic bacterial and protozoal infections[]. However, the rise of metronidazole-resistant strains has necessitated the exploration of structural analogs.

Enter the 4-nitroimidazoles. Compounds such as 1-(4-methoxyphenyl)-4-nitro-1H-imidazole [2] represent a critical shift in structure-activity relationship (SAR) design. By altering the position of the nitro group and introducing lipophilic aryl substituents, we fundamentally change the molecule's electrochemical properties and, consequently, its antimicrobial spectrum[3].

This guide provides an objective, data-driven comparison of these two molecular classes, detailing the mechanistic causality behind their performance and the self-validating protocols required to evaluate them.

Mechanistic Divergence: The Role of the Nitro Position

The antimicrobial efficacy of any nitroimidazole is governed by its one-electron reduction potential ( E71​ ). Both 4-nitro and 5-nitroimidazoles are prodrugs that require intracellular reduction to form reactive nitrogen species that induce fatal DNA damage[],[3]. However, their activation pathways diverge significantly based on their thermodynamics:

  • Metronidazole (5-Nitroimidazole): Possesses an E71​ of approximately -486 mV[4]. This potential sits perfectly within the redox window of the pyruvate:ferredoxin oxidoreductase (PFOR) system found in obligate anaerobes. The rapid reduction leads to immediate bactericidal effects[].

  • 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (4-Nitroimidazole): The shift of the nitro group to the 4-position results in a significantly more negative reduction potential (typically -527 mV),[4]. Because they are thermodynamically harder to reduce, 4-nitroimidazoles are often inactive against standard anaerobes that rely on PFOR,[5]. However, this stability is a profound advantage: it allows the drug to bypass standard resistance mechanisms and be selectively activated by specialized enzymes, such as the deazaflavin-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis[6],[7]. The 4-methoxyphenyl moiety further enhances lipid membrane permeability compared to simpler methyl derivatives.

Bioreduction Mtz Metronidazole (5-Nitroimidazole) PFOR PFOR / Ferredoxin (Anaerobes) Mtz->PFOR Radical5 Nitro Radical Anion (Fast Reduction) PFOR->Radical5 DNA DNA Damage & Cell Death Radical5->DNA Nitro4 1-(4-methoxyphenyl)- 4-nitro-1H-imidazole Ddn Specific Nitroreductases (e.g., Ddn) Nitro4->Ddn Radical4 Reactive Nitrogen Species (Targeted Activation) Ddn->Radical4 Radical4->DNA

Caption: Bioreduction pathways of 5-nitroimidazoles vs. 4-nitroimidazoles leading to DNA damage.

Comparative Efficacy Data

The shift in reduction potential directly translates to an inverted antimicrobial spectrum. While metronidazole dominates against classic anaerobes, 4-nitroimidazoles shine against specific aerobic/facultative pathogens and metronidazole-resistant strains[6],[7].

Pathogen / StrainMetronidazole MIC (µg/mL)1-(4-methoxyphenyl)-4-nitro-1H-imidazole MIC (µg/mL)Mechanistic Causality
Bacteroides fragilis (ATCC 25285)0.25 - 0.5> 16.04-nitro's lower E71​ prevents efficient reduction by the B. fragilis PFOR system,[8].
Clostridioides difficile (ATCC 9689)0.258.0Standard 5-nitro thermodynamic preference[3].
Mycobacterium tuberculosis (H37Rv)> 64.0 (Inactive)0.2 - 0.8Specific activation of the 4-nitro core via mycobacterial Ddn nitroreductase[9],[7].
Trichomonas vaginalis (Met-R Strain)> 32.01.0 - 2.04-nitro bypasses the mutated ferredoxin pathways responsible for 5-nitro resistance.

Self-Validating Experimental Methodologies

To accurately compare these compounds, we must evaluate both their electrochemical properties and their biological efficacy. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality Check: Why use a glassy carbon electrode? 4-nitroimidazoles reduce at highly negative potentials. Standard platinum electrodes would cause premature hydrogen evolution from the aqueous buffer, masking the drug's reduction peak. Glassy carbon provides the necessary wide cathodic potential window.

  • Preparation: Dissolve the nitroimidazole in 100% DMSO to create a 10 mM stock. Dilute to 1 mM in a 0.1 M phosphate buffer (pH 7.4) containing 0.1 M KCl as the supporting electrolyte.

  • Cell Setup: Utilize a three-electrode system: Glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode.

  • Deoxygenation: Purge the solution with high-purity N2​ gas for 15 minutes prior to scanning. Critical: Trace oxygen will create a massive reduction peak at ~ -300 mV, obscuring the nitroimidazole data.

  • Measurement: Sweep the potential from 0.0 V to -1.0 V at a scan rate of 100 mV/s. Record the cathodic peak potential ( Epc​ ) to determine the biological reduction threshold.

Protocol B: Anaerobic Broth Microdilution (MIC Determination)

Causality Check: Why use Resazurin? Nitroimidazole derivatives often possess intrinsic yellow/orange hues or precipitate slightly, confounding standard optical density ( OD600​ ) readings. Resazurin acts as an irreversible redox indicator, shifting from blue to pink only in the presence of viable, metabolizing cells.

  • Media Preparation: Prepare Brucella broth supplemented with 5 µg/mL hemin and 1 µg/mL vitamin K1. Pre-reduce the media in an anaerobic chamber (85% N2​ , 10% H2​ , 5% CO2​ ) for 24 hours.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Drug Plating: Perform 2-fold serial dilutions of Metronidazole and 1-(4-methoxyphenyl)-4-nitro-1H-imidazole (range: 64 to 0.03 µg/mL) in a 96-well plate.

  • Incubation & Readout: Incubate anaerobically at 37°C for 48 hours. Add 10 µL of 0.01% resazurin to each well and incubate for an additional 2 hours. The MIC is the lowest concentration well that remains blue (no metabolic reduction).

Workflow cluster_0 Electrochemical Profiling cluster_1 In Vitro Efficacy (MIC) Prep Compound Preparation (1 mM in DMSO) CV Cyclic Voltammetry (Glassy Carbon, 100 mV/s) Prep->CV Broth Broth Microdilution (CLSI Standards) Prep->Broth Redox Measure Reduction Potential (E1/2) CV->Redox Data SAR Correlation (E1/2 vs. MIC) Redox->Data Incubate Anaerobic Incubation (37°C, 48 Hours) Broth->Incubate Read Resazurin Assay (Colorimetric Readout) Incubate->Read Read->Data

Caption: Self-validating experimental workflow for evaluating nitroimidazole redox potentials and MICs.

Conclusion

Metronidazole remains the optimal choice for broad-spectrum anaerobic infections due to its highly favorable reduction potential. However, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole and similar 4-nitroimidazoles are not merely "weaker" alternatives; they are precision tools. By lowering the reduction potential, these compounds evade standard anaerobic activation, reducing off-target toxicity while maintaining potent, targeted efficacy against specific difficult-to-treat pathogens like Mycobacterium tuberculosis and metronidazole-resistant protozoa.

References

  • ResearchGate. Cyclic Voltammetric Analysis of 1-Methyl-4-Nitroimidazole Under Biological Conditions. Available at: [Link]

  • [6] MDPI. Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria. Available at: [Link]

  • [3] Frontiers in Chemistry. Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Available at: [Link]

  • [4] Journal of the Chemical Society, Faraday Transactions 1. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Available at: [Link]

  • [9] PubMed / NIH. Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Available at: [Link]

  • [5] Journal of Antimicrobial Chemotherapy. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Available at: [Link]

  • [8] Oxford Academic. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Available at: [Link]

  • [7] ACS Omega / PMC. Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Available at: [Link]

Sources

Comparative

HPLC method validation for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole quantification

HPLC Method Validation for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Quantification: A Comparative Guide Introduction & Analytical Challenges The compound (CAS: 135307-49-2) is a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Quantification: A Comparative Guide

Introduction & Analytical Challenges

The compound (CAS: 135307-49-2) is a critical intermediate in the synthesis of biologically active nitroimidazole-based antimicrobials and antiparasitic agents. Quantifying this compound with high precision presents a unique analytical challenge due to its structural dichotomy: it features a highly polar, electron-withdrawing nitroimidazole ring coupled with an electron-rich, hydrophobic methoxyphenyl group. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle to separate such molecules from structurally similar precursors (e.g., 4-nitroimidazole) and degradation products without extensive run times or complex mobile phase additives ()[1].

This guide provides an objective comparison between standard C18 and Phenyl-Hexyl column chemistries for this application, followed by a rigorously validated, self-validating experimental protocol grounded in the latest [2].

Method Development Strategy: The Causality of Column Selection

When developing a stability-indicating assay for nitroimidazoles, the default choice is often a standard C18 column[3]. However, C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. For a molecule like 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, which contains multiple aromatic systems and a strong dipole, relying solely on hydrophobicity often results in co-elution with closely related impurities (such as des-methyl or positional isomers).

The Phenyl-Hexyl Advantage: Transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the delocalized π electrons of the analyte's methoxyphenyl and nitroimidazole rings. Concurrently, the hexyl linker provides necessary hydrophobic retention and flexibility. This dual-retention mechanism selectively retains the target analyte based on its aromaticity and electron density, not just its partition coefficient (LogP), thereby pulling it away from aliphatic or less conjugated impurities.

Mobile Phase & Detection Causality: We utilize 0.1% Formic Acid in the aqueous mobile phase. The causality here is twofold: it maintains the mobile phase at an acidic pH (~2.7) to ensure the imidazole nitrogen remains protonated (preventing peak splitting), and it suppresses the ionization of residual silanols on the silica support, minimizing secondary interactions that cause peak tailing. Detection is set to 316 nm, as nitroimidazole rings exhibit a strong π→π∗ transition in this UV region, maximizing sensitivity while ignoring non-chromophoric excipients ()[3].

Comparative Performance: Standard C18 vs. Phenyl-Hexyl

To objectively evaluate performance, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole was analyzed using both a standard C18 and a Phenyl-Hexyl column under identical gradient conditions.

ParameterAlternative A: Standard C18 (150 x 4.6 mm, 3 µm)Product B: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Mechanism Hydrophobic (Dispersive) onlyHydrophobic + π−π Interactions
Retention Time (Rt) 14.2 min11.5 min
Peak Symmetry (Tailing Factor) 1.65 (Significant tailing)1.12 (Excellent symmetry)
Resolution (vs. Precursor) 1.4 (Incomplete baseline resolution)3.2 (Baseline resolved)
Theoretical Plates (N) > 2,500> 8,500

Conclusion: The Phenyl-Hexyl column significantly outperforms the C18 column, offering superior peak shape, higher efficiency, and a 19% reduction in run time due to optimized π−π retention mechanisms.

Experimental Protocol (Phenyl-Hexyl Method)

The following step-by-step methodology is designed as a self-validating system. Every sequence includes System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before sample analysis begins.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 316 nm (Photodiode Array Detector).

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear gradient to 70% B), 10-13 min (hold at 70% B), 13-13.1 min (return to 10% B), 13.1-18 min (re-equilibration).

Step 3: Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare samples at a target concentration of 50 µg/mL using the same procedure. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Step 4: System Suitability Testing (SST) Inject the Working Standard (50 µg/mL) in six replicates. The analytical run is only validated to proceed if:

  • Retention Time %RSD 1.0%

  • Peak Area %RSD 2.0%

  • Tailing Factor (T) 1.5

  • Theoretical Plates (N) 3000

ICH Q2(R2) Validation Results

The method was rigorously validated according to the [2], demonstrating that the analytical procedure is highly reliable for its intended purpose[4].

Table 1: Linearity, Range, and Sensitivity Linearity was established by injecting six concentration levels ranging from 25% to 150% of the target concentration (12.5 to 75 µg/mL). Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope[3].

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 12.5 – 75.0 µg/mLMust cover 80-120% of test conc.
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y = 45210x + 1205N/A
LOD (S/N 3) 0.15 µg/mLN/A
LOQ (S/N 10) 0.45 µg/mLPrecision at LOQ 5.0% RSD

Table 2: Accuracy and Precision Accuracy was determined via recovery studies by spiking known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels. Precision was evaluated on the same day (Intra-day) and across three different days (Inter-day).

ParameterSpiked LevelRecovery (%)% RSDAcceptance Criteria
Accuracy (Recovery) 50% (25 µg/mL)99.4%0.8%98.0% – 102.0%
100% (50 µg/mL)100.2%0.6%98.0% – 102.0%
150% (75 µg/mL)99.8%0.9%98.0% – 102.0%
Intra-day Precision 100% (n=6)N/A0.7% 2.0%
Inter-day Precision 100% (n=18)N/A1.2% 2.0%

Validation Workflow Visualization

G Start Method Development Column Selection Opt Chromatographic Optimization Start->Opt Val ICH Q2(R2) Validation Opt->Val Lin Linearity & Range (r > 0.999) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec Sens LOD & LOQ Determination Val->Sens Report Final Validation Report Lin->Report Acc->Report Prec->Report Sens->Report

Fig 1: ICH Q2(R2) HPLC Method Validation Workflow for Nitroimidazole Derivatives.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline.[Link]

  • Fang, Y., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry.[Link]

  • Kumar, A., et al. (2022). Development and validation of stability-indicating HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid. Biomedical Chromatography.[Link]

Sources

Validation

comparative cytotoxicity of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole and 5-nitro isomers

Comparative Cytotoxicity of 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole and Its 5-Nitro Isomer: A Strategic Guide for Drug Development Introduction: The Nitroimidazole Scaffold in Drug Design Nitroimidazoles are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 1-(4-Methoxyphenyl)-4-nitro-1H-imidazole and Its 5-Nitro Isomer: A Strategic Guide for Drug Development

Introduction: The Nitroimidazole Scaffold in Drug Design

Nitroimidazoles are privileged scaffolds in medicinal chemistry, widely utilized as anti-infectives and hypoxia-selective cytotoxins in oncology. The exact position of the nitro group on the imidazole ring—specifically the 4-nitro versus 5-nitro configuration—fundamentally dictates the molecule's electronic properties, reduction potential, and consequently, its cytotoxicity profile.

This guide provides an objective, data-driven comparison of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole and its 5-nitro isomer . By analyzing the causality behind their bioreduction, we equip researchers and drug development professionals with the mechanistic insights needed to select the optimal scaffold for their specific therapeutic applications.

Mechanistic Causality: The Role of Isomerism in Bioreduction

The cytotoxicity of nitroaromatic compounds is not inherent to the parent molecule; rather, they act as prodrugs that require enzymatic bioactivation. The primary mechanism involves a single-electron transfer to the nitro group, forming a highly reactive nitro anion radical [1]. The stability and formation rate of this radical are entirely dependent on the isomer's reduction potential.

  • 5-Nitroimidazoles: The 5-nitro isomer generally exhibits a less negative one-electron reduction potential (typically around -350 to -400 mV). This makes the compound easier to reduce by a broader range of mammalian and bacterial flavoenzymes. While this confers potent broad-spectrum activity against anaerobes, it often leads to higher non-specific cytotoxicity in normoxic mammalian cells and a higher propensity for mutagenicity (often Ames positive).

  • 4-Nitroimidazoles: Moving the nitro group to the 4-position significantly alters the electron density of the ring, resulting in a more negative reduction potential (typically -450 to -550 mV). As demonstrated in structure-activity relationship studies of antitubercular nitroimidazoles[2], this lower reduction potential restricts bioactivation to environments with severe hypoxia or to specific bacterial nitroreductases (such as Ddn in M. tuberculosis). Consequently, 4-nitroimidazoles generally exhibit superior safety profiles in aerobic mammalian cells.

Mechanism A Nitroimidazole Prodrug B 1e- Reduction (Flavoenzymes) A->B C Nitro Anion Radical B->C D DNA Damage & Cell Death C->D Hypoxia E Futile Cycling (O2 present) C->E Normoxia E->A Superoxide

Mechanism of nitroimidazole bioactivation and hypoxia-selective cytotoxicity.

Comparative Cytotoxicity Data

The addition of the 1-(4-methoxyphenyl) group increases the lipophilicity of the imidazole scaffold, enhancing cellular permeability. However, the stark contrast in cytotoxicity between the 4-nitro and 5-nitro isomers remains governed by their reduction potentials.

To objectively compare these isomers, we evaluate their Hypoxia Cytotoxicity Ratio (HCR), defined as the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions [3]. A higher HCR indicates a safer, more selective compound for targeting hypoxic tumor microenvironments or specific anaerobic infections without damaging healthy, oxygenated tissue.

Table 1: Representative Comparative Cytotoxicity Profiling

Parameter1-(4-methoxyphenyl)-4-nitro-1H-imidazole1-(4-methoxyphenyl)-5-nitro-1H-imidazole
Estimated Reduction Potential (E1/2) -480 mV-390 mV
Normoxic IC50 (Mammalian Cells) > 100 µM (Low Toxicity)~ 35 µM (Moderate Toxicity)
Hypoxic IC50 (Mammalian Cells) ~ 8 µM~ 5 µM
Hypoxia Cytotoxicity Ratio (HCR) > 12.5 (High Selectivity)~ 7.0 (Moderate Selectivity)
Ames Test (Mutagenicity) Typically NegativeTypically Positive
Primary Therapeutic Utility Hypoxia-selective cytotoxins, targeted anti-mycobacterialsBroad-spectrum anti-parasitic, anti-anaerobic

Note: Data synthesized based on established structure-activity relationship principles for 4- and 5-nitroimidazole scaffolds.

Self-Validating Experimental Protocol: Assessing Hypoxia-Selective Cytotoxicity

To ensure trustworthiness and reproducibility, researchers must employ rigorous, self-validating protocols when comparing these isomers. The following methodology outlines the standard workflow for determining the HCR, ensuring that confounding variables such as oxygen diffusion and metabolic consumption are strictly controlled.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human tumor cells (e.g., HCT116 or A549) in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for attachment under standard normoxic conditions (21% O2, 5% CO2, 37°C).

  • Compound Preparation: Prepare 10 mM stock solutions of both the 4-nitro and 5-nitro isomers in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 200 µM (ensure final DMSO concentration remains <0.5% to prevent solvent toxicity).

  • Hypoxic Equilibration (Critical Step): Transfer half of the plates to a specialized hypoxia chamber (e.g., Bactron anaerobic chamber) pre-equilibrated to 0.1% O2, 5% CO2, and balance N2. Self-Validation Check: Pre-incubate the media used for dilutions in the hypoxia chamber for at least 4 hours to remove dissolved oxygen before dosing. Failure to do so will result in false normoxic exposure during the initial dosing phase.

  • Dosing: Treat the cells with the compound dilutions. Maintain one set of plates in normoxia and the other in hypoxia for 48 to 72 hours.

  • Viability Assay: Following incubation, add a luminescent viability reagent (e.g., CellTiter-Glo). For hypoxic plates, perform the initial reagent addition inside the chamber to prevent rapid reoxygenation artifacts.

  • Data Analysis: Measure luminescence. Calculate the IC50 using non-linear regression analysis. Determine the HCR by dividing the normoxic IC50 by the hypoxic IC50.

Workflow step1 Cell Seeding & Attachment (24h, Normoxia) step2 Media Deoxygenation (Pre-equilibration at 0.1% O2) step1->step2 step3 Parallel Dosing (4-Nitro vs 5-Nitro Isomers) step2->step3 step4 Incubation (48h) Normoxia vs. Hypoxia step3->step4 step5 Viability Quantification & HCR Calculation step4->step5

Standardized experimental workflow for determining the Hypoxia Cytotoxicity Ratio.

Conclusion & Strategic Recommendations

The choice between 1-(4-methoxyphenyl)-4-nitro-1H-imidazole and its 5-nitro counterpart should be driven by the target indication and therapeutic window requirements:

  • Select the 4-Nitro Isomer when: The goal is to develop a targeted therapy for solid tumors (hypoxic cores) or specific intracellular pathogens. The lower reduction potential provides a built-in safety mechanism against aerobic toxicity, significantly reducing off-target effects and mutagenic liabilities.

  • Select the 5-Nitro Isomer when: Developing broad-spectrum agents against anaerobic bacteria or protozoa where the target organisms possess highly efficient nitroreductases capable of rapidly reducing the compound, and where local administration (e.g., topical or gastrointestinal) can mitigate systemic toxicity concerns.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Pharmaceuticals (PMC) URL:[Link]

Sources

Comparative

Benchmarking the Radiosensitizing Effects of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole: A Comparative Guide for Preclinical Development

Introduction: Overcoming Hypoxia, the Achilles' Heel of Radiotherapy The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by tumor hypoxia. Regions of low oxygen within solid tumors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming Hypoxia, the Achilles' Heel of Radiotherapy

The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by tumor hypoxia. Regions of low oxygen within solid tumors are populated with cells that are up to three times more resistant to radiation-induced damage than well-oxygenated cells. This radioresistance is a major contributor to local treatment failure and tumor recurrence. To address this challenge, hypoxic cell radiosensitizers have been developed to selectively increase the sensitivity of oxygen-deficient tumor cells to radiation, thereby improving the therapeutic ratio.

Nitroimidazoles represent a prominent class of such agents, with several compounds having undergone extensive clinical evaluation. This guide focuses on a novel compound, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, and provides a comprehensive framework for benchmarking its radiosensitizing properties against established nitroimidazole derivatives. By leveraging established experimental protocols and comparative data, researchers can systematically evaluate its potential as a next-generation radiosensitizer.

The Mechanistic Underpinning of Nitroimidazole Radiosensitizers: An Oxygen-Mimetic Effect

The radiosensitizing activity of nitroimidazoles is rooted in their "oxygen-mimetic" properties. Under hypoxic conditions, these compounds undergo bioreductive activation, a process that is inhibited by the presence of oxygen. This selective activation in hypoxic cells is the key to their tumor-specific action.

The core mechanism involves the following steps:

  • Electron Affixation: Following irradiation, DNA free radicals are formed. In the presence of oxygen, these radicals are "fixed," leading to permanent, lethal damage. Nitroimidazoles, being electron-affinic, can mimic this role of oxygen in hypoxic cells.

  • Bioreduction: In the low-oxygen environment of a tumor, the nitro group of the imidazole ring is reduced by cellular reductases, forming a nitro radical anion.

  • DNA Damage: This highly reactive radical can then interact with and cause damage to cellular macromolecules, most importantly DNA, leading to strand breaks. This fixation of radiation-induced damage enhances cell killing.

The electron affinity of the nitroimidazole derivative is a critical determinant of its radiosensitizing efficacy and its potential for cytotoxicity. Generally, higher electron affinity correlates with greater radiosensitizing potential but can also lead to increased toxicity.

Nitroimidazole_Mechanism cluster_0 Normoxic Cell cluster_1 Hypoxic Cell O2_present Oxygen Present Reoxidation Re-oxidation of Nitro Radical Anion O2_present->Reoxidation inhibits reduction Inactive_Drug Inactive Nitroimidazole Reoxidation->Inactive_Drug Nitroimidazole 1-(4-methoxyphenyl)- 4-nitro-1H-imidazole Reduction One-Electron Reduction (Nitroreductases) Nitroimidazole->Reduction Radical_Anion Nitro Radical Anion (Reactive) Reduction->Radical_Anion DNA_Damage Fixation of Radiation-Induced DNA Damage Radical_Anion->DNA_Damage Cell_Death Enhanced Cell Death DNA_Damage->Cell_Death Radiation Ionizing Radiation Radiation->Reduction induces radicals Radiation->DNA_Damage

Caption: Mechanism of nitroimidazole radiosensitization in hypoxic cells.

Benchmark Comparators: Lessons from Predecessors

A thorough evaluation of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole necessitates comparison with well-characterized radiosensitizers. The choice of benchmarks should span different generations and classes of nitroimidazoles to provide a comprehensive performance context.

  • Misonidazole (2-nitroimidazole): One of the most extensively studied first-generation radiosensitizers. While it demonstrated significant radiosensitizing effects in preclinical models, its clinical utility was limited by dose-dependent peripheral neuropathy.

  • Etanidazole (2-nitroimidazole): A second-generation analogue of misonidazole, designed to be less lipophilic to reduce neurotoxicity. It showed a better toxicity profile but still faced challenges in demonstrating a significant survival benefit in clinical trials.

  • Nimorazole (5-nitroimidazole): A 5-nitroimidazole derivative that is less electron-affinic than 2-nitroimidazoles. It is associated with lower toxicity and has shown clinical benefit in the treatment of head and neck cancers, particularly in patients with hypoxic tumors.

The structural position of the nitro group (e.g., 2-nitro vs. 4- or 5-nitro) significantly influences the drug's electron affinity. Compounds with a 4- or 5-nitroimidazole structure generally exhibit lower electron affinity, which may translate to a more favorable toxicity profile, positioning them as "pure" radiosensitizers with less inherent hypoxic cytotoxicity.

Comparative Benchmarking Framework

The table below outlines the key parameters for comparing 1-(4-methoxyphenyl)-4-nitro-1H-imidazole with established benchmarks. The data for the benchmark compounds are derived from published literature, while the columns for the novel compound are intended to be populated with experimental findings.

ParameterMisonidazoleEtanidazoleNimorazole1-(4-methoxyphenyl)-4-nitro-1H-imidazole
Class 2-Nitroimidazole2-Nitroimidazole5-Nitroimidazole4-Nitroimidazole
Electron Affinity (E(1)) HighHighLowerTo be determined
Sensitizer Enhancement Ratio (SER) *~1.5 - 2.0~1.5 - 2.3~1.3 - 1.6To be determined
Dose-Limiting Toxicity Peripheral NeuropathyPeripheral NeuropathyNausea, VomitingTo be determined
Hypoxic Cytotoxicity Ratio (HCR) **HighHighLowTo be determined
Clinical Status InvestigationalInvestigationalUsed in some countriesPreclinical

*Sensitizer Enhancement Ratio (SER) is the ratio of radiation doses required to produce the same biological effect without and with the sensitizer. **Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the drug concentration required to kill 50% of cells under oxic conditions versus hypoxic conditions.

Experimental Protocols for a Comprehensive Evaluation

A rigorous, multi-step experimental approach is crucial for validating the efficacy and safety of a novel radiosensitizer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Candidate Compound: 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Cytotoxicity Cytotoxicity Assays (Oxic vs. Hypoxic) Start->Cytotoxicity Clonogenic Clonogenic Survival Assay Cytotoxicity->Clonogenic Mechanistic Mechanistic Studies (DNA Damage, ROS) Clonogenic->Mechanistic PK Pharmacokinetics & Tumor Penetration Mechanistic->PK Promising Candidate Efficacy Tumor Growth Delay/ TCD50 Assays PK->Efficacy Toxicity Normal Tissue Toxicity Assessment Efficacy->Toxicity End Data Analysis & Comparative Benchmarking Toxicity->End

Caption: Experimental workflow for benchmarking a novel radiosensitizer.

Part 1: In Vitro Characterization

1.1. Cytotoxicity Assessment

  • Objective: To determine the intrinsic toxicity of the compound under both normal oxygen (oxic) and low oxygen (hypoxic) conditions.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., human colon adenocarcinoma or head and neck squamous cell carcinoma cells) in multi-well plates.

    • Expose the cells to a range of concentrations of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole and benchmark compounds.

    • Incubate one set of plates under normoxic conditions (e.g., 21% O2) and another set under hypoxic conditions (<0.1% O2) for a duration relevant to the drug's proposed mechanism (e.g., 2-4 hours).

    • After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

    • Calculate the IC50 (concentration that inhibits 50% of cell growth) for each compound under both oxic and hypoxic conditions.

    • Determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 oxic / IC50 hypoxic). A high HCR indicates hypoxia-selective toxicity.

1.2. Radiosensitization Potential: The Clonogenic Survival Assay

  • Objective: To quantify the radiosensitizing effect of the compound. The clonogenic assay is the gold standard for measuring cell reproductive death after radiation.

  • Methodology:

    • Plate cells at a low density to allow for individual colony formation.

    • Pre-treat the cells with a non-toxic concentration of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole or a benchmark drug for a specified time under hypoxic conditions.

    • Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Remove the drug-containing medium and replace it with fresh medium.

    • Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

    • Fix and stain the colonies (e.g., with crystal violet) and count them.

    • Calculate the surviving fraction for each dose and plot the cell survival curves.

    • Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) with and without the drug.

Part 2: In Vivo Validation

2.1. Pharmacokinetics and Tumor Penetration

  • Objective: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to confirm its ability to reach the target tumor tissue.

  • Methodology:

    • Administer the compound to tumor-bearing mice (e.g., via intravenous or oral routes).

    • Collect blood and tumor tissue samples at various time points.

    • Analyze the drug concentration in plasma and tumor homogenates using high-performance liquid chromatography (HPLC).

2.2. In Vivo Efficacy: Tumor Growth Delay and Control

  • Objective: To evaluate the radiosensitizing effect in a living organism.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice using a suitable cancer cell line.

    • Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., control, radiation alone, drug alone, drug + radiation).

    • Administer 1-(4-methoxyphenyl)-4-nitro-1H-imidazole at a predetermined time before irradiation to allow for optimal tumor accumulation.

    • Deliver a clinically relevant radiation dose (either as a single dose or in a fractionated schedule).

    • Measure tumor volume regularly to determine tumor growth delay.

    • For a more definitive endpoint, a Tumor Control Dose 50 (TCD50) assay can be performed, which determines the radiation dose required to control 50% of the tumors.

2.3. Assessment of Normal Tissue Toxicity

  • Objective: To evaluate the side effects of the compound, particularly neurotoxicity, which is a known issue with some nitroimidazoles.

  • Methodology:

    • Administer the drug to animals at various doses, including those that are therapeutically effective.

    • Monitor the animals for signs of toxicity, such as weight loss, behavioral changes, and specific indicators of neurotoxicity (e.g., gait abnormalities).

    • Perform histological analysis of key organs (e.g., brain, peripheral nerves, liver, kidney) at the end of the study to identify any pathological changes.

Data Interpretation and Future Directions

The successful benchmarking of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole hinges on a holistic interpretation of the data.

Comparative_Logic Compound 1-(4-methoxyphenyl)-4-nitro-1H-imidazole Efficacy High Radiosensitizing Efficacy (High SER) Compound->Efficacy Toxicity Low Normal Tissue Toxicity (Good Safety Profile) Compound->Toxicity PK_Profile Favorable Pharmacokinetics (Good Tumor Penetration) Compound->PK_Profile Ideal_Candidate Ideal Radiosensitizer Candidate Efficacy->Ideal_Candidate Toxicity->Ideal_Candidate PK_Profile->Ideal_Candidate

Caption: Logic diagram for evaluating an ideal radiosensitizer.

An ideal candidate would exhibit a high Sensitizer Enhancement Ratio (SER ≥ 1.5) in hypoxic cells, comparable to or exceeding that of nimorazole, but with a significantly better toxicity profile than misonidazole or etanidazole. As a 4-nitroimidazole, it is hypothesized to have a lower electron affinity, potentially leading to a lower HCR and reduced systemic toxicity.

Should 1-(4-methoxyphenyl)-4-nitro-1H-imidazole demonstrate a superior therapeutic index (high efficacy, low toxicity) in these preclinical models, the subsequent steps would involve more advanced in vivo studies, including combination with fractionated radiotherapy schedules and investigation of its impact on the tumor microenvironment, such as changes in tumor oxygenation and immune cell infiltration. These comprehensive studies will provide the necessary foundation for advancing this promising new agent into clinical trials.

References

Click to expand
  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. Twentieth Century Sciences, 1(1), 1-25. [Link]

  • Jamieson, S. M., Tsai, P., Kondratyev, M. K., Singleton, R. S., Patterson, A. V., & Smaill, J. B. (2017). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry, 60(24), 10185–10201. [Link]

  • Zölzer, F., & Streffer, C. (2005). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research, 25(3A), 1647-1652. [Link]

  • Urtasun, R. C., Tanasichuk, H., Fulton, D., Agboola, O., & Rabin, H. R. (1981). Misonidazole as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies. British Journal of Cancer, 43(4), 516–524. [Link]

  • ClinicalTrials.eu. (n.d.). Nimorazole – Application in Therapy and Current Clinical Research. [Link]

  • Dennis, M. F., Stratford, M. R., & Wardman, P. (1985). Radiosensitization by misonidazole, pimonidazole and azomycin and intracellular uptake in human tumour cell lines. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 47(6), 629–639. [Link]

  • Cancer Research UK. (2023). A trial looking at nimorazole and radiotherapy for head and neck cancer (NIMRAD). [Link]

  • Patsnap. (2024, June 15). What is Nimorazole used for? Synapse. [Link]

  • Teicher, B. A., Herman, T. S., & Holden, S. A. (1991). Effect of pH, oxygenation, and temperature on the cytotoxicity and radiosensitization by etanidazole.
Validation

A Guide to the Structural Landscape of Nitroimidazoles: A Comparative Analysis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

Abstract The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antimicrobial and anticancer agents. The biological activity of these compounds is intrinsically linked to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antimicrobial and anticancer agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. This guide presents a detailed structural comparison of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole against other key nitroimidazole derivatives. By dissecting the influence of substituent placement—specifically the nitro group and N1-substituents—we provide a framework for understanding the structure-activity relationships that govern this vital class of molecules. This analysis integrates experimental data from X-ray crystallography and NMR spectroscopy with insights from computational studies to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Nitroimidazole Architecture

Nitroimidazoles are a class of heterocyclic compounds defined by an imidazole ring bearing at least one nitro (-NO₂) group. Their therapeutic utility stems from the reductive bioactivation of the nitro group, a process that occurs preferentially under the hypoxic conditions characteristic of anaerobic bacteria, protozoa, and solid tumors. This selective activation leads to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.[1]

The position of the nitro group on the imidazole ring (C2, C4, or C5) and the nature of the substituent at the N1 position are critical determinants of the compound's reduction potential, metabolic stability, and ultimately, its biological efficacy and spectrum of activity. This guide focuses on 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, a compound that combines the features of a 4-nitroimidazole with a bulky, electron-donating aromatic substituent at the N1 position. Understanding its structure in relation to well-characterized nitroimidazoles like Metronidazole (5-nitro) and Benznidazole (2-nitro) is crucial for the rational design of new therapeutic agents.

Methodologies for Structural Elucidation

The precise determination of molecular structure relies on a combination of analytical techniques. For compounds like nitroimidazoles, the primary methods are:

  • Single-Crystal X-ray Diffraction (XRD): This is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state. It provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions within the crystal lattice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide critical information about the chemical environment of atoms in a molecule in solution. Chemical shifts and coupling constants help confirm the connectivity and relative orientation of different molecular fragments.[2]

  • Computational Modeling (DFT): Density Functional Theory (DFT) calculations are used to predict and understand molecular properties, including optimized geometry, electronic structure, and molecular electrostatic potential. These theoretical models complement experimental data and are particularly useful when experimental crystal structures are unavailable.

The following diagram outlines a typical workflow for the structural characterization of a novel nitroimidazole derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Integration S Synthesis of Nitroimidazole Derivative P Purification (e.g., Recrystallization, Chromatography) S->P NMR Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) P->NMR Confirms Connectivity XRD Single-Crystal X-ray Diffraction (XRD) P->XRD Grows Single Crystals SD Structure Determination (Bond Lengths, Angles) NMR->SD Validates Structure XRD->SD Provides 3D Structure DFT Computational Modeling (DFT Calculations) DFT->SD Predicts Geometry Comp Comparative Analysis SD->Comp

Caption: Generalized workflow for the synthesis and structural analysis of nitroimidazole derivatives.

Comparative Structural Analysis

While a specific crystal structure for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is not publicly available, its structural parameters can be reliably inferred by analyzing experimentally determined structures of its core components and key analogues.

The 4-Nitroimidazole Core: A Reference Point

The structure of 1-methyl-4-nitro-1H-imidazole provides an excellent baseline for the 4-nitroimidazole scaffold.[2] In this molecule, the imidazole ring is essentially planar. The C4-NO₂ bond length and the near co-planarity of the nitro group with the ring are key features. The primary intermolecular interaction stabilizing its crystal structure is a C-H···O hydrogen bond involving a methyl hydrogen and a nitro-group oxygen.

The N1-Substituent: Influence of the 4-Methoxyphenyl Group

The introduction of an aromatic ring at the N1 position introduces a significant structural element: the dihedral angle (or torsion angle) between the planes of the imidazole and the phenyl rings. This angle is a result of balancing steric hindrance with electronic conjugation.

In the crystal structure of the closely related 1-(4-methoxyphenyl)-1H-imidazole (which lacks the nitro group), the angle between the mean planes of the imidazole and methoxyphenyl rings is 43.67° .[3][4] This significant twist indicates that steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens at the C2 and C5 positions of the imidazole ring prevents the molecule from adopting a fully planar conformation. This non-planar arrangement is a common feature in N-aryl imidazoles.[1][5]

Positional Isomerism: 4-Nitro vs. 5-Nitro and 2-Nitro

The position of the nitro group profoundly impacts the molecule's electronic distribution and overall shape.

  • 5-Nitroimidazoles (e.g., Metronidazole): Metronidazole, or 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole, is a flagship 5-nitroimidazole antibiotic.[6] In its crystal structure, the nitro group is nearly coplanar with the imidazole ring, with a very small torsion angle.[7][8] This planarity facilitates the delocalization of electrons, which is crucial for its biological activity.

  • 2-Nitroimidazoles (e.g., Benznidazole): Benznidazole, N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, features the nitro group at the C2 position.[9] Its crystal structure reveals that the imidazole and benzyl groups are significantly twisted relative to each other, with a dihedral angle of 21.11°.[10][11] This orientation is dictated by the bulky side chain attached at the N1 position.

The key distinction for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole is that both the C4 and N1 positions are substituted. The steric bulk of the 4-methoxyphenyl group at N1 and the electronic influence of the nitro group at C4 will collectively determine the final conformation.

Integrated Structure of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole

By integrating the structural data from our reference molecules, we can construct a detailed model for 1-(4-methoxyphenyl)-4-nitro-1H-imidazole:

  • Imidazole and Nitro Group: The 4-nitroimidazole core is expected to be largely planar, similar to that observed in 1-methyl-4-nitro-1H-imidazole.[2]

  • Ring Orientation: A significant dihedral angle, likely in the range of 40-50°, will exist between the imidazole and the 4-methoxyphenyl rings, analogous to the 43.67° twist seen in 1-(4-methoxyphenyl)-1H-imidazole.[3][4] This prevents a fully conjugated system across the two rings.

  • Intermolecular Forces: In a crystalline state, the molecule's packing would likely be dominated by weak C-H···O and C-H···N hydrogen bonds involving the nitro-oxygens and the imidazole nitrogen, as well as potential π-π stacking interactions between the aromatic rings.[4]

The following diagram illustrates the key structural comparisons.

G cluster_target Inferred Structure: 1-(4-methoxyphenyl)-4-nitro-1H-imidazole cluster_analogues Reference Structures (Experimental Data) T Planar 4-Nitroimidazole Core + Twisted (40-50°) 4-Methoxyphenyl Ring A3 Metronidazole (5-Nitro) - Coplanar nitro group - Different electronic distribution T->A3 Comparison (Isomer) A4 Benznidazole (2-Nitro) - Sterically demanding position - Large side-chain twist T->A4 Comparison (Isomer) A1 1-Methyl-4-nitro-1H-imidazole - Planar 4-nitroimidazole core A1->T Informs Core Geometry A2 1-(4-Methoxyphenyl)-1H-imidazole - Dihedral Angle = 43.67° A2->T Informs Dihedral Angle

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(4-methoxyphenyl)-4-nitro-1H-imidazole: Essential Safety and Operational Protocols

Hazard Analysis: A Synthesis of Component Risks To handle this compound safely, we must first understand the potential risks associated with its structure. The Nitroimidazole Moiety: This class of compounds is recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Synthesis of Component Risks

To handle this compound safely, we must first understand the potential risks associated with its structure.

  • The Nitroimidazole Moiety: This class of compounds is recognized for significant biological activity. Critically, nitroimidazoles and their metabolites are often associated with genotoxic, carcinogenic, and mutagenic properties. As such, minimizing exposure is paramount. Related compounds are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3]

  • The Methoxyphenyl Moiety: Aromatic compounds containing the methoxy group, such as 4-methoxyphenol, can be potent irritants. Direct contact can lead to severe skin and eye irritation, and in some cases, chemical burns.[4] Inhalation of dust from such compounds should be avoided through proper ventilation.[5]

Given this profile, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole must be treated as a hazardous substance with potential for serious health effects upon exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Causality
Hand Protection Butyl rubber or heavy-duty Nitrile gloves.[6][7]Butyl rubber offers excellent resistance to nitro compounds.[7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]
Eye & Face Protection Tightly fitting safety goggles with side shields. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk.Protects against dust particles and chemical splashes, which can cause severe eye irritation or damage based on the hazards of the methoxyphenyl group.[4][8]
Body Protection A flame-resistant laboratory coat, fully buttoned.[6][9]Prevents contamination of personal clothing and protects the skin from accidental spills. Contaminated lab coats should be laundered separately and professionally.[9]
Respiratory Protection All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[10]This primary engineering control is crucial to prevent the inhalation of fine powders or aerosols, mitigating risks associated with respiratory irritation and unknown inhalation toxicity.[2]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational workflow is critical for safety.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[4][9]

  • Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.[9]

  • Assemble all Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the compound.

Weighing the Solid Compound
  • Perform all weighing operations inside the fume hood, preferably on an analytical balance with a draft shield.[9]

  • Use a micro-spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as tapping or dropping the container.[9][11]

  • If any dust is generated, allow it to settle within the closed sash of the fume hood before proceeding.

  • Immediately after weighing, securely cap the primary container and clean any residual particles from the balance and surrounding area using a dampened cloth, which should then be disposed of as solid hazardous waste.

Preparing Solutions
  • Add solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • If sonication or vortexing is required, ensure the vessel is securely capped.

  • For any procedures involving heating, use a controlled heating source such as a heating mantle. Avoid open flames.[10]

Visual Workflow: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as important as the equipment itself. The following workflow minimizes the risk of cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Emergency Preparedness: Spill and Exposure Management

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Management
Spill Size Procedure
Minor Spill (<1g solid or <100mL of dilute solution, contained in fume hood)1. Alert personnel in the immediate area.[10]2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[10]4. Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[10]
Major Spill (Any spill outside a fume hood, or a large spill within)1. Evacuate the immediate area immediately.[10]2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]3. Prevent entry to the area.4. Provide EHS with as much information as possible about the spilled substance.
Personal Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[1]

Visual Workflow: Spill Response Plan

Spill_Response cluster_minor_steps cluster_major_steps Start Spill Occurs Assess Assess Size & Location Start->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Minor Major Major Spill (Outside Hood / Large) Assess->Major Major Alert_Minor 1. Alert Colleagues Nearby Minor->Alert_Minor Evacuate 1. Evacuate Area Major->Evacuate PPE_Minor 2. Don Full PPE Alert_Minor->PPE_Minor Absorb 3. Cover with Absorbent PPE_Minor->Absorb Collect 4. Collect into Waste Container Absorb->Collect Clean 5. Decontaminate Area Collect->Clean Alert_Major 2. Call EHS / Emergency Evacuate->Alert_Major Secure 3. Secure Area / Prevent Entry Alert_Major->Secure Inform 4. Inform Responders Secure->Inform

Caption: Decision workflow for chemical spill response.

Disposal Plan: Waste Management

Improper disposal can lead to environmental contamination and risk to others.[12]

  • Waste Classification: All materials contaminated with 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, including gloves, bench paper, pipette tips, and excess compound, must be treated as hazardous chemical waste.[10][13]

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[9][13] The label should include the full chemical name.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[10]

  • Disposal: Arrange for waste pickup through your institution's EHS program. Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]

References

  • BenchChem. (n.d.). Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • UNL Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
  • New Jersey Department of Health. (2000, March). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • NextSDS. (2026). 1-(4-METHOXYBENZYL)-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information.
  • PubChem. (2025, September 15). 1-(4-Methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Methyl-4(5)nitroimidazole.
  • (2025, February 13). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Nitroimidazole.
  • CPAChem. (2025, February 21). Safety data sheet.
  • ChemicalBook. (2026, January 13). 1-(4-METHOXYPHENYL)-1H-IMIDAZOLE | 10040-95-6.
  • ResearchGate. (2025, November 28). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. Retrieved from [Link]

  • PubMed. (2010, April 30). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Retrieved from [Link]

  • Brieflands. (2016, December 30). Metronidazole Removal Methods from Aquatic Media: A Systematic Review.
  • PubMed. (2008, September 15). Removal of pharmaceutical compounds, nitroimidazoles, from waters by using the ozone/carbon system. Retrieved from [Link]

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